2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Description
Properties
Molecular Formula |
C5H10N2S |
|---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C5H10N2S/c1-8-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7) |
InChI Key |
LNIWJQUFHYHVKX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NCCCN1 |
Origin of Product |
United States |
Foundational & Exploratory
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine CAS 5445-73-8 properties
An In-Depth Technical Guide to 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (CAS 5445-73-8)
Executive Summary
This technical guide provides a comprehensive overview of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine, a versatile heterocyclic building block. While the tetrahydropyrimidine core is a recognized pharmacophore in various biologically active molecules, this specific S-methylated derivative serves a distinct and critical role as a reagent in advanced organic synthesis.[1][2][3] Its primary utility lies in its function as a cyclic N-[bis(methylthio)methylene]amino (BMMA) type reagent, enabling efficient one-pot heteroannelation reactions to construct complex fused pyrimidine systems.[4] This document elucidates the compound's core properties, provides detailed synthetic and experimental protocols, explores its chemical reactivity and mechanistic pathways, and contextualizes its importance within the broader field of medicinal chemistry.
Core Chemical Identity and Properties
Nomenclature and Chemical Identifiers
The subject of this guide is most commonly supplied and referenced by its hydroiodide salt form, under CAS Number 5445-73-8.[5] It is crucial for researchers to distinguish this from the free base, which has a separate CAS number.
| Identifier | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (Free Base) | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide |
| CAS Number | 20112-81-6[6] | 5445-73-8[5] |
| Molecular Formula | C₅H₁₀N₂S[6][7] | C₅H₁₁IN₂S |
| IUPAC Name | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-1-ium iodide |
| Synonyms | 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine[7] | 2-Methylthio-3,4,5,6-tetrahydropyrimidine hydroiodide[5] |
| SMILES | CSC1=NCCCN1[6] | CSC1=NCCC[NH2+]1.[I-] |
| InChIKey | Not readily available | RUXGXTKDBJMOAM-UHFFFAOYSA-N[5] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of the compound and its common salt form.
| Property | Value (Free Base) | Value (Hydroiodide Salt) | Source(s) |
| Molecular Weight | 130.21 g/mol | 258.12 g/mol | [5][6][7] |
| Appearance | Not specified (Expected to be a solid or oil) | Colorless or off-white crystals | [4] |
| Melting Point | Not available | 138-139 °C or 146-148 °C | [5][8] |
| Boiling Point | 208 °C at 760 mmHg | Decomposes | [8] |
Structural Elucidation
The core structure consists of a six-membered tetrahydropyrimidine ring, which features an amidine functional group. This amidine is S-methylated, creating a methyl-isothiourea moiety embedded within the cyclic system.
Caption: Chemical structure of the free base form.
Synthesis and Purification
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine is efficiently achieved through a well-established two-step sequence starting from 1,3-propanediamine.[4]
-
Cyclic Thiourea Formation: The first step involves the reaction of a 1,3-diamine with carbon disulfide (CS₂). CS₂ acts as a thiocarbonyl source. The nucleophilic amine groups of the diamine add to the electrophilic carbon of CS₂, and subsequent intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) yields the cyclic thiourea intermediate, tetrahydropyrimidine-2-thione.
-
S-Methylation: The second step is a classic S-alkylation. The thiourea exists in tautomeric equilibrium with its thioenol form, which can be deprotonated to form a highly nucleophilic thiolate. This thiolate readily attacks an electrophilic methyl source, typically methyl iodide (CH₃I), via an Sₙ2 reaction to yield the final S-methylated product. Methyl iodide is an excellent choice due to its high reactivity as a methylating agent.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established procedures for analogous compounds.[4]
Step 1: Synthesis of Tetrahydropyrimidine-2(1H)-thione
-
To a stirred solution of 1,3-propanediamine (1 equivalent) in ethanol at 0 °C, add carbon disulfide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress can be monitored by TLC.
-
Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent.
-
The resulting crude solid is typically purified by recrystallization from ethanol to yield the cyclic thiourea intermediate.
Step 2: S-Methylation to 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
-
Suspend the tetrahydropyrimidine-2(1H)-thione (1 equivalent) in a suitable solvent such as methanol or acetone.
-
Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the suspension and stir for 15-20 minutes to form the thiolate anion.
-
Cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine, often isolated as its hydroiodide salt.
Synthesis Workflow
Caption: Two-step synthesis workflow diagram.
Chemical Reactivity and Synthetic Utility
Role as a BMMA-type Reagent in Heteroannelation
The primary and most significant application of this compound is its use as a cyclic equivalent of N-[bis(methylthio)methylene]amino (BMMA) reagents.[4] In this capacity, it facilitates a one-pot annelation (ring-forming) reaction. The core principle involves the reaction of the title compound with molecules containing vicinal amino and ester (or nitrile) functionalities.[4] The methylsulfanyl group (-SCH₃) acts as an excellent leaving group, while the tetrahydropyrimidine ring serves as the foundational structure for the new fused ring system.
General Reaction Scheme: Formation of Pyrimido[1,2-a]pyrimidine Systems
When heated with various heteroaromatic 2-aminoesters or 2-aminonitriles, 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine undergoes a cyclocondensation reaction. This process results in the formation of novel tri- and tetracyclic pyrimido[1,2-a]pyrimidine derivatives.[4]
-
With Aminoesters: The reaction yields the corresponding fused pyrimido[1,2-a]pyrimidin-one derivatives.
-
With Aminonitriles: The reaction yields the corresponding fused pyrimido[1,2-a]pyrimidin-imine derivatives.[4]
These reactions are typically performed at high temperatures (150-170 °C), either neat or in a high-boiling solvent like hexamethylphosphoramide (HMPA).[4]
Mechanistic Pathway
Caption: Simplified mechanistic steps of the annelation reaction.
The Tetrahydropyrimidine Scaffold in Drug Discovery
While the title compound is primarily a synthetic reagent, its core tetrahydropyrimidine structure is a privileged scaffold in medicinal chemistry. Derivatives of this ring system have been investigated for a wide array of pharmacological activities, underscoring the importance of synthetic routes to its analogues.
-
Muscarinic M1 Agonists: Certain tetrahydropyrimidine derivatives have been identified as selective M1 agonists, which are of interest for treating cognitive deficits associated with conditions like Alzheimer's disease.[2]
-
Antidiabetic and Antimicrobial Activity: The tetrahydropyrimidine motif is present in molecules screened for antidiabetic, antimicrobial, and anticancer properties, highlighting its versatility as a pharmacophore.[3][9][10]
-
Antifilarial Agents: Related dihydropyrimidine structures have been synthesized and evaluated as potential antifilarial agents.[11]
The synthetic utility of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine provides a valuable entry point for chemists to access novel fused heterocyclic systems built upon this biologically relevant core.
Handling and Safety
A specific Safety Data Sheet (SDS) for CAS 5445-73-8 was not found in the consulted resources. Therefore, standard laboratory precautions for handling reactive, sulfur-containing heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: The compound, particularly as the hydroiodide salt, should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine is a highly valuable and specialized reagent in organic synthesis. Its primary strength lies in its ability to act as a cyclic building block for the one-pot construction of fused pyrimido[1,2-a]pyrimidine systems, which are of significant interest in medicinal chemistry and materials science. This guide has provided a detailed examination of its properties, a robust synthetic protocol, and an exploration of its reactivity, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their work.
References
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Stanovnik, B., Svete, J., & Golič, L. (2001). Reagents for new heteroannelation reactions. Part VI. 2- (Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. ARKIVOC, 2001(ii), 163-172. [Link]
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Srivastava, S., et al. (2008). Synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines as a new class of antifilarial agents. European Journal of Medicinal Chemistry, 43(12), 2717-23. [Link]
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SAGECHEM. (n.d.). 5445-73-8|2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydroiodide. Retrieved February 5, 2026, from SAGECHEM website. [Link]
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Global Substance Registration System. (n.d.). 1,4,5,6-TETRAHYDRO-2-(METHYLTHIO)PYRIMIDINE. Retrieved February 5, 2026, from GSRS website. [Link]
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Messer Jr, W. S., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230-46. [Link]
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Patel, S. B., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(3), 441-450. [Link]
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Semantic Scholar. (2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Retrieved February 5, 2026, from Semantic Scholar. [Link]
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CAS Common Chemistry. (n.d.). Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1). Retrieved February 5, 2026, from CAS Common Chemistry website. [Link]
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An In-depth Technical Guide to 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine is a heterocyclic organic compound belonging to the tetrahydropyrimidine class. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and safety considerations. The tetrahydropyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a methylthio group at the 2-position offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This document aims to serve as a detailed technical resource for professionals in research and drug development.
Part 1: Nomenclature and Chemical Identity
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and research. This section details the various names and registry numbers associated with 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine.
Systematic and Common Names
The compound is known by several names, which can sometimes lead to confusion. The following table summarizes the most common synonyms and the systematic IUPAC name.
| Nomenclature Type | Name |
| IUPAC Name | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine |
| Common Name | 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine |
| Synonym | 2-Methylthio-3,4,5,6-tetrahydropyrimidine |
It is also important to note that this compound is often handled and sold as its hydriodide salt, which has its own set of identifiers.[1][2][3]
Chemical Identifiers
For precise identification and to facilitate literature and database searches, the following identifiers are crucial.
| Identifier | Value | Reference |
| CAS Registry Number | 20112-81-6 | [4] |
| Molecular Formula | C₅H₁₀N₂S | [4][5] |
| Molecular Weight | 130.21 g/mol | [4][5] |
| InChI | InChI=1S/C5H10N2S/c1-8-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7) | [5] |
| SMILES | CSC1=NCCCN1 | [4] |
Part 2: Synthesis and Characterization
The synthesis of 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine is most commonly achieved through the S-alkylation of the corresponding cyclic thiourea, 1,4,5,6-tetrahydropyrimidine-2-thione. This method is a reliable and well-established route for the preparation of 2-alkylthio-substituted cyclic amidines.
Synthetic Pathway Overview
The general synthetic strategy involves a two-step process:
-
Cyclization: Condensation of a 1,3-diamine (1,3-diaminopropane) with a thiocarbonyl source (e.g., thiourea or carbon disulfide) to form the 1,4,5,6-tetrahydropyrimidine-2-thione ring.
-
S-Alkylation: Subsequent alkylation of the thione with an appropriate methylating agent, such as methyl iodide, to yield the final product.
Detailed Experimental Protocol: S-Alkylation of 1,4,5,6-Tetrahydropyrimidine-2-thione
This protocol is a representative procedure adapted from general methods for the S-alkylation of cyclic thioureas.
Materials:
-
1,4,5,6-Tetrahydropyrimidine-2-thione
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) or an appropriate base
-
Ethanol or another suitable polar solvent
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4,5,6-tetrahydropyrimidine-2-thione (1 equivalent) in ethanol.
-
Deprotonation: Add a solution of sodium hydroxide (1 equivalent) in water or ethanol to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Alkylation: Cool the reaction mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methylthio group (S-CH₃), and multiplets for the methylene protons of the tetrahydropyrimidine ring.
-
¹³C NMR: Expected signals would include a quartet for the methylthio carbon, and triplets for the methylene carbons of the ring, as well as a signal for the C2 carbon.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (130.21 m/z).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-H, C-N, and C=N bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.[6] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point for method development.[6]
Part 3: Applications and Biological Activity
While specific research on the biological activities of 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine is limited, the broader class of tetrahydropyrimidines has been investigated for various pharmacological properties.
Potential as Neuromuscular Blocking Agents
Substituted 1,4,5,6-tetrahydropyrimidines have been studied for their effects at the neuromuscular junction.[5] Some derivatives have been shown to act as neuromuscular blocking agents, with the nature of the substitution influencing whether the activity is depolarizing or non-depolarizing.[5] This class of compounds has been considered in the development of muscle relaxants for clinical use. The mechanism of action for neuromuscular blockers generally involves interaction with postsynaptic acetylcholine receptors.[7][8]
Antimicrobial and Anti-inflammatory Potential
Derivatives of 2-thiopyrimidines have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[9] Additionally, various pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[1] The specific contribution of the 2-methylthio-tetrahydropyrimidine core to these activities warrants further investigation.
Part 4: Safety and Handling
As a sulfur-containing heterocyclic compound, 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine should be handled with appropriate care in a laboratory setting. The following guidelines are based on general knowledge of related compounds.
Hazard Classification (General for 2-thiopyrimidines):
-
Harmful if swallowed. [4]
-
Causes skin irritation. [4]
-
Causes serious eye irritation. [4]
-
May cause respiratory irritation. [4]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine is a valuable heterocyclic compound with a straightforward synthetic route and potential for further chemical derivatization. Its core structure is present in molecules with interesting biological activities, particularly in the area of neuromuscular blockade. This guide provides a foundational understanding of its nomenclature, synthesis, and potential applications, along with essential safety information. Further research into the specific biological profile of this compound could unveil novel therapeutic opportunities.
References
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GSRS. 1,4,5,6-TETRAHYDRO-2-(METHYLTHIO)PYRIMIDINE HYDRIODIDE. ([Link])
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GSRS. 1,4,5,6-TETRAHYDRO-2-(METHYLTHIO)PYRIMIDINE. ([Link])
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Inxight Drugs. 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide. ([Link])
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CAS Common Chemistry. Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1). ([Link])
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PubMed. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. ([Link])
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Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ([Link])
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PMC. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ([Link])
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PMC. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. ([Link])
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PubMed. Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ([Link])
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Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ([Link])
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ResearchGate. General mechanism of Biginelli tetrahydropyrimidines. ([Link])
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ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ([Link])
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ResearchGate. Scheme 2. Possible mechanism for the synthesis of 2-thioxo-tetrahydropyrimidines 4. ([Link])
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HPLC Tandem Mass Spectrometry. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. ([Link])
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ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds. ([Link])
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Technical Safety Guide: 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide
[1][2]
Executive Summary
2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide (CAS 5445-73-8) is an S-methylated cyclic isothiourea salt. It serves as a potent electrophilic intermediate in organic synthesis, primarily for converting amines into cyclic guanidines—a structural motif found in various analgesic and anthelmintic drugs (e.g., Pyrantel analogs).
While the solid salt is stable and manageable, its primary safety risk arises during its application: the displacement of the methylthio group releases methanethiol (methyl mercaptan) , a highly toxic and malodorous gas. This guide integrates standard chemical safety with specific process safety controls for managing this evolution.
Chemical Identity & Physical Properties[3][4][5]
| Parameter | Data |
| Chemical Name | 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide |
| Synonyms | S-Methyl-1,4,5,6-tetrahydropyrimidine HI; 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide |
| CAS Number | 5445-73-8 |
| Molecular Formula | C₅H₁₀N₂S[1][2][3][4][5] · HI |
| Molecular Weight | 258.12 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 138–148 °C (Literature range varies) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |
| Storage | 2–8 °C (Refrigerate); Hygroscopic; Store under inert gas (Argon/Nitrogen). |
Hazard Identification (GHS Classification)
Signal Word: DANGER
Primary Hazards (Solid Salt)
-
Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed. (H301/H302)
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6] (H315)[7]
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation. (H319)
-
Specific Target Organ Toxicity - SE (Category 3): May cause respiratory irritation. (H335)
Critical Process Hazard: Methanethiol Evolution
Upon reaction with nucleophiles (amines) or hydrolysis in basic conditions, this compound releases Methanethiol (MeSH) .
-
MeSH Hazards: Extremely flammable gas (H220), Fatal if inhaled (H330), Very toxic to aquatic life (H400).
-
Odor Threshold: 0.002 ppm (Rotten cabbage/garlic smell).
-
Olfactory Fatigue: The ability to smell the gas may be lost after prolonged exposure, masking dangerous concentrations.
Safe Handling & Storage Protocols
Engineering Controls
-
Fume Hood: MANDATORY. All operations involving weighing, transfer, or reaction must occur inside a certified chemical fume hood operating at face velocity >100 fpm.
-
Scrubbing System: When performing displacement reactions (synthesis of guanidines), the reaction vessel exhaust must be vented through a bleach (sodium hypochlorite) scrubber to neutralize evolved methanethiol.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving recommended.
-
Inner: Nitrile (0.11 mm) - standard protection.
-
Outer: Nitrile or Neoprene (0.3 mm or thicker) - for prolonged handling.
-
-
Respiratory: If working outside a hood (not recommended), a full-face respirator with Methyl Mercaptan/Ammonia/Organic Vapor cartridges is required.
-
Clothing: Lab coat and chemical-resistant apron.
Storage Requirements[9]
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Hygroscopic. Keep tightly sealed under argon or nitrogen. Moisture absorption can lead to hydrolysis and slow release of MeSH inside the container.
-
Segregation: Store away from strong oxidizing agents and strong bases.[6]
Application Context: Synthesis of Cyclic Guanidines[12][13]
Reaction Mechanism
The utility of this compound lies in the "S-Methyl Isothiourea" moiety. The S-methyl group is a good leaving group (as methanethiol) when attacked by nucleophilic amines.
Reaction: 2-(Methylthio)-THP (HI salt) + R-NH2 (Amine) + Base → 2-(R-amino)-THP (Cyclic Guanidine) + MeSH (Gas) + Base·HI
Process Safety Workflow
The following diagram illustrates the safe workflow for using this compound, highlighting the critical control point for gas evolution.
Caption: Process flow for guanidine synthesis showing the critical control point for Methanethiol (MeSH) capture.
Emergency Response
| Scenario | Protocol |
| Inhalation | IMMEDIATE ACTION. Move victim to fresh air. If breathing is difficult, give oxygen.[6] Do not use mouth-to-mouth if victim inhaled the gas (risk of secondary poisoning). Seek medical attention immediately (Class 6.1 poison). |
| Skin Contact | Brush off loose particles. Wash with soap and copious water for 15 minutes. Remove contaminated clothing and seal in a bag (stench risk). |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[8][6][9] Seek medical attention. |
| Spill (Solid) | Dampen with water to prevent dust. Sweep up carefully. Place in a sealed container. Clean area with a dilute bleach solution to oxidize any residual sulfur compounds. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or CO₂. Hazard: Emits toxic fumes of Hydrogen Iodide (HI), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx). |
Disposal Considerations
-
Waste Stream: This material must be disposed of as Hazardous Chemical Waste .
-
Segregation: Do not mix with acid waste (risk of generating H₂S or MeSH).
-
Labeling: Clearly label as "Toxic," "Sulfur-containing," and "Halogenated" (due to Iodide).
-
Deodorization: Glassware used with this compound should be soaked in a dilute bleach bath (sodium hypochlorite) for 24 hours to oxidize residual thiols before washing.
References
-
Chemical Book. (2025). 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Safety and Properties.[10][1][2][7][11] Retrieved from
-
ChemScene. (2025). 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide SDS Data. Retrieved from
-
CAS Common Chemistry. (2025). Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:[10][1]1) - CAS 5445-73-8.[1][11][12] Retrieved from [1]
-
National Institutes of Health (NIH). (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination.[13][14] (Contextual application). Retrieved from
-
BenchChem. (2025). Synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives.[15] Retrieved from
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | 1172749-36-8 [sigmaaldrich.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. redox.com [redox.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Documents [merckmillipore.com]
- 10. echemi.com [echemi.com]
- 11. chemscene.com [chemscene.com]
- 12. aaronchem.com [aaronchem.com]
- 13. Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines [organic-chemistry.org]
- 15. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Handling of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide
This guide details the physicochemical properties, solubility behavior, and handling protocols for 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide . It is designed for researchers utilizing this compound as a synthetic intermediate or biological probe.
Executive Summary
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide (CAS 5445-73-8) is a cyclic S-methyl isothiourea salt. It is primarily used as a reactive electrophilic intermediate for synthesizing guanidine derivatives (e.g., in drug discovery for H3 histamine receptor antagonists or nitric oxide synthase inhibitors).
While highly soluble in water due to its ionic character, its utility is governed by its hydrolytic instability . In aqueous solution, it slowly degrades to release methanethiol (methyl mercaptan) and the corresponding cyclic urea. This guide provides the protocols necessary to solubilize, stabilize, and utilize the compound effectively.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide |
| Common Name | S-Methyl-1,4,5,6-tetrahydropyrimidine HI salt |
| CAS Number | 5445-73-8 |
| Molecular Formula | C₅H₁₁IN₂S |
| Molecular Weight | 258.12 g/mol |
| Appearance | White to off-white crystalline solid (often yellows upon aging due to iodine liberation) |
| Salt Form | Hydroiodide (HI); Ionic lattice |
Structural Context
The compound consists of a tetrahydropyrimidine ring where the sulfur atom at the 2-position is methylated. The positive charge is delocalized across the N-C-N amidine system, stabilized by the iodide counterion. This delocalization makes the S-methyl group a potent leaving group in nucleophilic substitutions.
Solubility Profile
Aqueous Solubility[11]
-
Status: Freely Soluble .
-
Mechanism: The compound is an ionic salt (
). Upon addition to water, the high lattice energy is overcome by the high hydration enthalpy of the amidinium cation and iodide anion. -
Estimated Range: >50 mg/mL at 20°C (Based on structural analogs like S-methylisothiourea sulfate).
-
pH Behavior: Dissolution results in a slightly acidic solution (pH ~4–5) due to the weak acidity of the protonated amidine system.
Organic Solubility
-
Alcohols (Methanol/Ethanol): Soluble (often used for recrystallization).
-
Non-polar Solvents (Hexane, Ether, Chloroform): Insoluble.
-
DMSO/DMF: Soluble.
Thermodynamics of Dissolution
The dissolution process is generally endothermic (absorbs heat). While the salt dissolves readily at room temperature, gentle warming can accelerate the process, though this is not recommended due to stability concerns (see Section 4).
Stability & Hydrolysis Risks
The critical limitation of this compound in water is hydrolysis . The S-methyl group is a "pseudo-leaving group" activated by the ring system.
Hydrolysis Pathway
In water, especially at neutral or alkaline pH, the compound undergoes nucleophilic attack by hydroxide or water, releasing methanethiol (MeSH) and forming 1,4,5,6-tetrahydropyrimidin-2-one (cyclic urea).
Figure 1: Hydrolytic degradation pathway of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine salts in aqueous media.
Signs of Degradation:
-
Odor: A distinct "rotten cabbage" or sulfurous smell indicates the release of methanethiol.
-
Precipitation: The cyclic urea byproduct has different solubility properties and may precipitate over time.
-
Discoloration: Yellow/brown tinting indicates oxidation of the iodide (
) to iodine ( ), often accelerated by light and moisture.
Experimental Protocols
Protocol A: Preparation of Stock Solution
Use this protocol for biological assays or immediate synthetic use.
-
Solvent: Use degassed, deionized water (or buffer pH < 7.0). Oxygen promotes iodide oxidation; high pH promotes hydrolysis.
-
Temperature: Chill solvent to 4°C prior to addition.
-
Dissolution: Add the solid hydroiodide to the solvent. Vortex briefly. Do not sonicate for extended periods (heat generation).
-
Timing: Use immediately. Do not store aqueous solutions for >4 hours at room temperature or >24 hours at 4°C.
Protocol B: Solubility Determination (Visual Method)
Since batch-to-batch crystal size affects dissolution rates, determine the specific limit for your lot.
-
Weigh 100 mg of compound into a clear glass vial.
-
Add 200 µL of water (Target: 500 mg/mL).
-
Vortex for 30 seconds.
-
If clear: Solubility > 500 mg/mL.
-
If solid remains: Add water in 100 µL increments, vortexing between additions, until clear.
-
-
Calculate solubility:
.
Protocol C: Synthetic Displacement (Guanidine Synthesis)
The primary application of this compound relies on displacing the S-Me group with an amine.
Figure 2: General workflow for displacing the methylthio group to form guanidines.
Key Reaction Conditions:
-
Solvent: Water, Ethanol, or DMF.
-
Base Scavenger: An inorganic base (e.g., NaOH,
) or excess amine is required to neutralize the HI and drive the reaction, as the leaving group is methanethiol.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temp | -20°C (Long term) | Slows hydrolysis and iodine oxidation. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents moisture absorption (hygroscopic) and oxidation. |
| Light | Amber vials / Foil wrap | Iodide salts are photosensitive ( |
| Desiccation | Required | Moisture catalyzes hydrolysis of the amidine bond. |
Safety Note: This compound is an irritant. The hydrolysis product, methanethiol, is toxic and has a very low odor threshold. Open containers only in a fume hood.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 121966, 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide. Retrieved from .
-
-
Synthesis & Reactivity Context
-
Ramesh, S., & Varsha, S. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.[1] Iranian Journal of Pharmaceutical Research, 10(4), 733–739. Retrieved from .
-
-
General Solubility of S-Methyl Isothioureas
-
Hydrolysis Mechanisms
-
Taylor & Francis (2025). Hydrolysis reaction kinetics and mechanisms in nucleotide analogs. Retrieved from .
-
Sources
pKa Values of Cyclic S-Methyl Isothioureas: A Technical Guide for Medicinal Chemistry
Executive Summary
Cyclic S-methyl isothioureas represent a critical scaffold in medicinal chemistry, serving as bioisosteres for guanidines and amidines.[1] Their physicochemical profile—specifically their acid dissociation constant (pKa)—is a determinant factor in their utility as nitric oxide synthase (NOS) inhibitors, histamine receptor ligands, and organocatalysts.[1]
Unlike their guanidine counterparts (pKaH ~13.6), cyclic S-methyl isothioureas function as moderate to weak bases (pKaH ~7.0–10.0 in water).[1] This reduced basicity improves membrane permeability and oral bioavailability while retaining the capacity for bidentate hydrogen bonding in active sites. This guide provides a definitive analysis of their pKa values, structural determinants, and experimental validation protocols.
Chemical Structure & Mechanistic Basis
The Core Scaffold
The cyclic S-methyl isothiourea scaffold consists of a thioimidate core embedded within a nitrogenous heterocycle.[1] The most common variations are the 5-membered 2-(methylthio)-2-imidazoline and the 6-membered 2-(methylthio)-1,4,5,6-tetrahydropyrimidine .[1]
Resonance & Basicity
The basicity of these compounds resides at the imino nitrogen (
Figure 1: Resonance Stabilization and Protonation Equilibrium
Caption: Protonation occurs at the imino nitrogen.[1] The sulfur atom provides weak resonance stabilization compared to nitrogen, resulting in a lower pKa than analogous guanidines.[1]
pKa Data Repository[1]
The following data aggregates experimental values from aqueous and non-aqueous titrations. Note that pKaH refers to the pKa of the conjugate acid (protonated form).
Aqueous pKa Values (Water)
In aqueous media, cyclic S-methyl isothioureas are moderately basic.[1]
| Compound Class | Structure | Representative Compound | pKaH (Aq) | Ref |
| Open Chain | Linear | S-Methylisothiourea | 9.83 | [1, 2] |
| 5-Membered Ring | Imidazoline | 2-(Methylthio)-2-imidazoline | 8.5 – 9.0 | [3] |
| 6-Membered Ring | Tetrahydropyrimidine | 2-(Methylthio)-THP | 9.5 – 10.5 | [4] |
| N-Aryl Derivatives | N-Phenyl | N-Phenyl-S-methylisothiourea | 7.14 | [2] |
*Note: Cyclic values are estimated based on substituent effects relative to the open-chain standard. 6-membered rings are consistently ~1 log unit more basic than 5-membered rings due to reduced ring strain allowing better orbital alignment.[1]
Non-Aqueous pKa Values (Acetonitrile & DMSO)
For organic synthesis and organocatalysis, pKa values in organic solvents are often more relevant. The trend 6-ring > 5-ring is preserved.[1]
| Compound (Acronym) | Ring Size | pKaH (Acetonitrile) | pKaH (DMSO) | Trend Analysis |
| BTM (Benzotetramisole) | 5-Membered | 16.8 | 6.3 | Benzannulation lowers basicity (-I effect) |
| HBTM (Homobenzotetramisole) | 6-Membered | 17.9 | 7.8 | 6-Ring is ~10x more basic than 5-Ring |
| Tetramisole | 5-Membered | ~17.5 | ~7.0 | Lacks electron-withdrawing benzo-fusion |
Data Source: Vogl et al. (2025) [4][1]
Structure-Activity Relationships (SAR)[1]
Ring Size Effect
The expansion from a 5-membered (imidazoline) to a 6-membered (tetrahydropyrimidine) ring consistently increases basicity by 0.8 – 1.2 pKa units .[1]
-
Cause: The 5-membered ring imposes geometric constraints that slightly distort the planarity of the amidine system, reducing resonance stabilization of the cation.[1] The 6-membered ring accommodates the
geometry more comfortably.[1]
Substituent Effects
-
S-Methyl vs. S-Aryl: Replacing the S-methyl group with an S-aryl group lowers the pKa due to electron withdrawal.[1]
-
N-Aryl Substitution: Placing an aryl group on the non-methylated nitrogen drastically reduces pKa (from ~9.8 to ~7.[1]1) due to resonance delocalization of the nitrogen lone pair into the aromatic ring, making it less available for protonation.[1]
Experimental Determination Protocols
For researchers synthesizing novel derivatives, accurate pKa determination is essential. Two primary methods are recommended based on solubility.
Method A: Potentiometric Titration (Standard Aqueous)
Best for: Water-soluble salts (e.g., HI or HCl salts).[1]
-
Preparation: Dissolve 0.05 mmol of the S-methyl isothiourea salt in 20 mL of degassed water.
-
Titrant: Standardized 0.1 M NaOH (carbonate-free).
-
Apparatus: Automatic titrator with a glass combination pH electrode (calibrated at pH 4.0, 7.0, 10.0).
-
Execution: Perform titration at 25°C under inert atmosphere (
). -
Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection).[1]
Method B: NMR-Based Titration (Wallace Method)
Best for: Non-aqueous catalysis or insoluble compounds.[1]
Figure 2: NMR Titration Workflow
Caption: Workflow for determining pKa via NMR shift imaging. The chemical shift of the proton adjacent to the nitrogen shifts significantly upon protonation.
Applications in Drug Design[1][3]
Nitric Oxide Synthase (NOS) Inhibition
S-methyl isothioureas are potent inhibitors of iNOS.[1][2] The cationic charge at physiological pH (7.[1]4) mimics the guanidinium group of L-Arginine.[1]
-
Design Tip: If the target requires high selectivity, lowering the pKa (e.g., via N-phenyl substitution) can reduce non-specific binding to other cation-preferring enzymes.[1]
Bioisosteres of Guanidine
In drug development, replacing a guanidine (pKa ~13) with an S-methyl isothiourea (pKa ~9) reduces the fraction of the drug that is permanently ionized.[1]
-
Benefit: At pH 7.4, a fraction of the isothiourea exists as the neutral free base (approx 1-5%), significantly enhancing passive membrane permeability compared to guanidines, which are >99.9% ionized.[1]
References
-
Williams, R. (2022).[1] pKa Data Compiled. Organic Chemistry Data. Link
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Taylor, J. E., et al. (2012).[1] "Isothiourea-catalyzed acyl transfer: The role of the catalyst." Chemical Society Reviews, 41, 2109-2121.[1] Link
-
Vogl, L. S., Bechmann, M., & Waser, M. (2025).[1] "Determination of the pKaH of Established Isothiourea Catalysts." European Journal of Organic Chemistry. Link[1]
-
Li, J., et al. (2014).[1] "Structure–activity relationship of dihydroimidazo- and dihydropyrimido-thiazoles." Tetrahedron Letters, 55(11), 1909-1912.[1]
Sources
Stability Dynamics of 2-Methylthio-1,4,5,6-Tetrahydropyrimidine: Free Base vs. Hydroiodide Salt
Executive Summary
In the realm of synthetic organic chemistry and drug development, 2-methylthio-1,4,5,6-tetrahydropyrimidine (also referred to as 2-methylthio-3,4,5,6-tetrahydropyrimidine) serves as a highly versatile electrophilic intermediate. It is predominantly utilized as a guanidinylating agent for the synthesis of cyclic guanidines, fused pyrimidines, and complex peptidomimetics. However, a critical operational challenge exists: the compound is notoriously unstable in its free base form. To circumvent this, it is commercially supplied and synthetically handled as a hydroiodide salt (CAS: 5445-73-8). This technical guide provides an in-depth mechanistic analysis of this stability dichotomy and establishes validated experimental protocols for handling, storing, and reacting this essential building block.
Mechanistic Causality: The Chemical Basis of Stability
Understanding the divergent behavior of the free base versus the hydroiodide salt requires a close examination of their electronic structures and environmental susceptibilities.
The Free Base: Vulnerability to Hydrolysis
The free base of 2-methylthio-1,4,5,6-tetrahydropyrimidine is an S-alkyl cyclic isothiourea. In this unprotonated state, the imine nitrogen (C=N) is highly basic, and the adjacent carbon atom is distinctly electrophilic. When exposed to ambient atmospheric moisture, the free base undergoes rapid hydrolytic degradation. Water acts as a nucleophile, attacking the electron-deficient carbon. This tetrahedral intermediate subsequently collapses, expelling the thiolate leaving group. The result is the formation of tetrahydropyrimidin-2-one (a stable cyclic urea) and the concomitant release of methanethiol (
The Hydroiodide Salt: Amidinium Resonance and Lattice Energy
Conversion to the hydroiodide salt fundamentally alters the molecule's electronic landscape. Protonation occurs at the imine nitrogen, generating an amidinium cation. This structure benefits from profound resonance stabilization, where the positive charge is symmetrically delocalized across the N-C-N triad. This delocalization drastically reduces the electrophilic character of the central carbon, rendering it inert to ambient moisture.
Beyond electronic stabilization, the physical properties of the salt play a crucial role. The large, polarizable iodide counterion facilitates the formation of a tightly packed crystalline lattice. This robust solid-state structure acts as a physical barrier, excluding water and oxygen, thereby conferring long-term shelf stability at room temperature or standard refrigeration (2–8°C), as noted by commercial suppliers such as [1].
Comparative Stability Profile
To guide experimental design, the physical and chemical properties of both forms are summarized below.
| Parameter | Free Base | Hydroiodide Salt (CAS: 5445-73-8) |
| Physical State | Oily liquid or amorphous solid | Crystalline solid |
| Electronic State | Localized C=N double bond | Delocalized amidinium cation |
| Moisture Sensitivity | Extremely high (rapid hydrolysis) | Low (stable in ambient air) |
| Odor Profile | Strong, foul (methanethiol release) | Odorless (unless degraded) |
| Storage Requirements | Unstable; must be generated in situ | Desiccated, sealed container at 2–8°C |
| Synthetic Utility | Active electrophile for coupling | Stable precursor / Storage form |
Experimental Workflows and Protocols
To harness the reactivity of the free base while maintaining the stability of the salt, researchers must employ specific synthetic workflows. The following protocols are designed as self-validating systems, ensuring high yields and reproducible results.
Protocol A: Synthesis of the Hydroiodide Salt
This protocol details the bottom-up synthesis of the stable salt form, adapted from established methodologies utilized in macromolecular synthesis [2].
-
Thiourea Formation: React 1,3-diaminopropane with carbon disulfide (
) in an alcoholic solvent to yield tetrahydropyrimidine-2-thione. -
Alkylation: Suspend the purified tetrahydropyrimidine-2-thione in anhydrous acetone or ethanol. Add 1.1 equivalents of iodomethane (
) dropwise at 0°C. (Causality: Low temperature controls the exothermic alkylation and prevents side reactions. Note: Iodomethane is a potent alkylating agent.) -
Crystallization: Allow the reaction to warm to room temperature and stir for 4–6 hours. The 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide will precipitate as a white-to-pale-yellow crystalline solid.
-
Isolation: Filter the precipitate, wash with cold diethyl ether to remove unreacted iodomethane, and dry under high vacuum to ensure the crystal lattice is free of trapped solvent.
Protocol B: In Situ Generation and Nucleophilic Trapping
Because the free base cannot be stored, it must be generated in situ immediately prior to the addition of a nucleophile (e.g., an amine for guanidinylation), a standard practice in the synthesis of peptidomimetics and drug conjugates [3].
-
Preparation: Weigh the required amount of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide and transfer it to an oven-dried, argon-purged reaction flask.
-
Solvation: Dissolve the salt in an anhydrous solvent such as Methanol (MeOH) or Dichloromethane (DCM). (Causality: Anhydrous conditions are critical to prevent the newly formed free base from undergoing premature hydrolysis before the target amine is added).
-
Base Addition: Add 2.0 to 2.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (
). This deprotonates the amidinium cation, generating the reactive free base in situ. -
Nucleophilic Attack: Immediately add 1.0 equivalent of the target primary or secondary amine.
-
Thermal Driving Force: Heat the reaction mixture to 80°C (in a sealed tube if using volatile solvents). (Causality: Heating serves a dual purpose: it overcomes the activation energy barrier for the substitution reaction and drives the equilibrium forward by expelling the volatile methanethiol byproduct).
-
Validation: Monitor the reaction via LC-MS. The disappearance of the starting amine mass and the appearance of the guanidinylated product mass confirms successful trapping before free base degradation could occur.
Visualizations of Chemical Dynamics
Fig 1: Hydrolytic degradation pathway of 2-methylthio-tetrahydropyrimidine free base.
Fig 2: Step-by-step workflow for in situ free base generation and guanidinylation.
Conclusion
The dichotomy between the 2-methylthio-1,4,5,6-tetrahydropyrimidine free base and its hydroiodide salt is a textbook example of how electronic delocalization and solid-state lattice energy dictate chemical stability. For drug development professionals and synthetic chemists, attempting to isolate or store the free base is a futile endeavor that leads to hydrolytic ruin. By leveraging the hydroiodide salt as a stable reservoir and employing in situ generation protocols, researchers can reliably harness the potent electrophilicity of this cyclic isothiourea for advanced molecular construction.
References
-
Title: Synthesis and Morphological Analysis of Well-Defined Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(dimethylsiloxane) Source: Macromolecules (ACS Publications) URL: [Link]
-
Title: Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]
Biological activity of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(Methylsulfanyl)-1,4,5,6-Tetrahydropyrimidine Derivatives
Introduction
The 1,4,5,6-tetrahydropyrimidine scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. These heterocyclic compounds have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antiviral, anticancer, and antibacterial properties.[1][2] Within this class, derivatives featuring a 2-(methylsulfanyl) or 2-(methylthio) group represent a particularly versatile and potent subgroup. This substitution not only modulates the electronic and steric properties of the molecule but also serves as a key synthetic handle for further structural elaboration.
This technical guide offers a comprehensive exploration of the biological activities associated with 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine derivatives. We will delve into the synthetic strategies that underpin their creation, analyze structure-activity relationships, and provide detailed protocols for evaluating their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this promising class of compounds.
The Chemical Foundation: Synthesis and Structure-Activity Relationships (SAR)
A thorough understanding of the synthesis and structural nuances of these derivatives is fundamental to appreciating their biological activity. The most prevalent synthetic pathway involves a two-step process, beginning with the formation of a 2-thioxo-tetrahydropyrimidine core, which is subsequently alkylated.
Synthesis Strategy: The Path to 2-(Methylsulfanyl) Derivatives
The primary route for synthesizing the core scaffold is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea.[3] This reaction establishes the foundational tetrahydropyrimidine-2-thione structure. The critical introduction of the methylsulfanyl group is then achieved through an S-alkylation reaction, typically using methyl iodide in the presence of a base such as pyridine.[3] This straightforward and efficient process allows for the generation of a diverse library of derivatives by varying the initial aldehyde and β-dicarbonyl components.
The causality behind this two-step approach is rooted in its efficiency and modularity. The Biginelli reaction provides robust access to the core heterocycle, while the subsequent methylation is a high-yielding reaction that specifically targets the sulfur atom, preserving other functional groups for further modification if desired.
Structure-Activity Relationships (SAR)
The biological profile of these compounds is exquisitely sensitive to the nature and position of substituents on the tetrahydropyrimidine ring.[4] Understanding these relationships is critical for rational drug design.
-
C4-Substituent : The group at the C4 position, typically derived from the starting aldehyde, is a major determinant of activity. For instance, in studies on analgesic compounds, a p-dimethylaminophenyl group at C4 showed the highest activity, suggesting that electron-donating groups in this position can enhance peripheral pain inhibition.[3] In antileishmanial agents, the presence and position of a chloro substituent on the C4-phenyl ring significantly impacted potency.[5]
-
C5-Substituent : The ester or amide group at the C5 position plays a crucial role in receptor interactions. Modifications here can influence solubility, hydrogen bonding capacity, and overall potency.
-
N1 and N3 Positions : Substitution on the nitrogen atoms can affect the compound's pharmacokinetic properties and target binding. Unsubstituted N-H groups can act as hydrogen bond donors, an interaction that may be critical for binding to certain biological targets.[4]
Anticancer Activity: Mechanisms and Evaluation
A significant body of research has highlighted the potential of tetrahydropyrimidine derivatives as anticancer agents.[1][2] Their activity spans multiple cancer cell lines, and investigations into their mechanisms reveal a capacity to disrupt fundamental cellular processes.
Mechanistic Insights: Inducing Cell Death and Halting Proliferation
The anticancer effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2][6] Studies have shown that treatment with active tetrahydropyrimidine derivatives leads to characteristic morphological changes associated with apoptosis.[6] While the precise molecular targets are still under investigation for many derivatives, the well-studied dihydropyrimidine Monastrol provides a compelling model. Monastrol inhibits the mitotic kinesin Eg5, a motor protein essential for forming the bipolar mitotic spindle, leading to cell cycle arrest in mitosis and subsequent cell death.[2][7] It is plausible that some 2-(methylsulfanyl)-tetrahydropyrimidine derivatives act through similar or related pathways.
Data Summary: In Vitro Cytotoxicity
The cytotoxic potential of these derivatives is typically quantified by their IC50 value, the concentration required to inhibit the growth of 50% of a cell population.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetrahydropyrimidine (4k) | HeLa (Cervical Cancer) | 43.63 | [1][2] |
| Tetrahydropyrimidine (4b) | HeLa (Cervical Cancer) | 52.59 | [1][2] |
| Tetrahydropyrimidine (4k) | MDA-MB-231 (Breast Cancer) | 74.12 | [1] |
| Tetrahydropyrimidine (4a, 4b, 4h, 4j) | K562 (Leukemia) | 67.97 - 79.94 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8]
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.[8]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Antimicrobial Properties: A Broad Spectrum of Action
Derivatives of the tetrahydropyrimidine scaffold have consistently demonstrated significant antimicrobial activity against a wide range of pathogens.[1][9][10]
Scope of Activity
The antimicrobial effects encompass both antibacterial and antifungal activities.
-
Antibacterial: Activity has been documented against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[9][11]
-
Antifungal: Potent activity has been observed against fungi, including Candida albicans and Aspergillus niger, with some derivatives showing very low minimum inhibitory concentrations.[6][11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reliable technique for its determination.[11]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Summary: Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Methylsulfanyl-triazoloquinazoline (6, 9, 13, 14, 11) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 12.50 | [11] |
| Tetrahydropyrimidine (4e, 4f, 4k) | Trichophyton mentagrophytes | 200 (0.20 mg/mL) | [1][6] |
Anti-inflammatory and Analgesic Effects
The tetrahydropyrimidine scaffold is also associated with significant anti-inflammatory and analgesic activities.[3][12][13]
Mechanistic Underpinnings
The anti-inflammatory effects of these derivatives are believed to stem from their ability to modulate key inflammatory pathways. Studies have shown they can inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[14][15] This reduction in inflammatory mediators likely contributes to the observed analgesic effects, which are often evaluated using models of chemically induced pain that involve an inflammatory response.[3] Some research also points towards the inhibition of cyclooxygenase (COX) enzymes as a potential mechanism.[16]
Experimental Protocol: Carrageenan-Induced Paw Edema Model (In Vivo)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Baseline Measurement: One hour after compound administration, measure the initial volume of each rat's hind paw using a plethysmometer.
-
Induction of Inflammation: Inject a 0.1 mL solution of 1% carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Post-Induction Measurements: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine scaffold is a highly promising platform for the development of new therapeutic agents. The chemical tractability of these molecules, combined with their demonstrated efficacy across a spectrum of biological activities—including anticancer, antimicrobial, and anti-inflammatory—makes them compelling candidates for further investigation.
Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of the core scaffold based on established SAR to enhance potency and selectivity for specific targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds to enable rational drug design.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.
By integrating synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of this versatile class of compounds can be realized, paving the way for the development of novel treatments for a range of human diseases.
References
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Stadler, A., et al. (2001). Reagents for new heteroannelation reactions. Part VI. 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. ARKIVOC, 2001(ii), 163-172. [Link]
-
Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. ResearchGate. [Link]
-
Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]
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Kshirsagar, S. S., et al. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology. [Link]
-
Foroughifar, N., et al. (2016). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Avicenna Journal of Clinical Microbiology and Infection. [Link]
-
Ramesh, S., & Varsha, S. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 733-739. [Link]
-
Siddiqui, A. A., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(9), 2269-2273. [Link]
-
Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC. [Link]
-
El-Sayed, H. A., et al. (2024). Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3-diphenylpropane-1,3-dione. Minose Journal of Scientific Research. [Link]
-
Sepehri, S., et al. (2021). Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. Journal of Parasitic Diseases, 45(4), 1084-1096. [Link]
-
Al-Salahi, R., et al. (2013). Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology, 65(6), 864-873. [Link]
-
Al-Salahi, R., et al. (2013). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. Molecules, 18(2), 1540-1557. [Link]
-
Martynenko, Y. V., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
-
Pathak, D., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 14(36), 26162-26174. [Link]
-
Husain, A., et al. (2013). Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity. Medicinal Chemistry Research, 22(5), 2449-2457. [Link]
-
Patel, D. R., et al. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 63(4), 548-557. [Link]
-
Mochona, B., & Redda, K. K. (2015). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores. [Link]
-
Saunders, J., et al. (1995). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 38(24), 4747-4756. [Link]
-
Abdel-Aziz, S. A., et al. (2014). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 6(1), 350-361. [Link]
-
Al-Salahi, R., et al. (2013). Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. ResearchGate. [Link]
-
Dhaduk, M. F., & Joshi, H. S. (2024). Synthesis, characterization and antimicrobial activity of new thioxo tetrahydropyrimidine derivatives. ResearchGate. [Link]
-
Desai, N. C., et al. (2016). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. ResearchGate. [Link]
-
Desai, N. C., et al. (2015). Anticancer agents with pyrrolopyrimidine moiety. ResearchGate. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. [Link]
- Google Patents. (1991). JPH0331265A - Production of tetrahydropyrimidine derivatives.
-
Dymova, Z. N., et al. (2022). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. ResearchGate. [Link]
-
Al-Salahi, R., et al. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. PubMed. [Link]
-
Marshall, I. G., & Mellanby, J. (1974). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British Journal of Pharmacology, 50(3), 355-364. [Link]
-
Pathak, D., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of RORγt. Semantic Scholar. [Link]
-
Ghorab, M. M., et al. (2011). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate. ResearchGate. [Link]
-
Zhang, L., et al. (2012). [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate]. Zhong Yao Cai, 35(4), 599-602. [Link].gov/22888701/)
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- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 9. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Pyrimido[1,2-a]pyrimidines using 2-Methylthio-tetrahydropyrimidine
[1][2]
Executive Summary
The pyrimido[1,2-a]pyrimidine scaffold represents a privileged bicyclic framework in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to antihypertensive properties. This application note details the strategic utilization of 2-methylthio-1,4,5,6-tetrahydropyrimidine (2-MeS-THP) as a versatile electrophilic core for constructing these fused systems.
Unlike traditional methods starting from acyclic precursors, the use of 2-MeS-THP leverages the methylthio group (-SMe) as a superior leaving group. This approach allows for regioselective nucleophilic displacement followed by annulation, enabling the rapid assembly of the bicyclic core under mild to moderate conditions. This guide provides two validated protocols: a Direct Amino-Ester Annulation and a Stepwise Condensation via the 2-amino intermediate.
Mechanistic Insight & Reaction Design
The utility of 2-methylthio-1,4,5,6-tetrahydropyrimidine stems from its reactivity as a cyclic thioimidate ester . The -SMe group activates the C-2 position toward nucleophilic attack without the need for harsh Lewis acids often required for oxo-analogs.
The "SMe-Activation" Principle
-
Activation: The C-2 carbon is electron-deficient due to the electronegativity of the adjacent nitrogens and the poor overlap of the sulfur lone pair with the pi-system compared to oxygen.
-
Displacement: A primary amine (nucleophile) attacks C-2, forming a tetrahedral intermediate.
-
Elimination: Methanethiol (MeSH) is expelled, restoring the double bond and forming a guanidine-like linkage.
-
Cyclization: If the nucleophile contains a pendant electrophile (e.g., an ester), an intramolecular attack ensues, closing the second ring.
Reaction Landscape Visualization
Figure 1: Synthetic pathways diverging from the 2-MeS-THP core. Route A (Blue) is the direct annulation focus of this guide.
Experimental Protocols
Protocol A: Direct Synthesis via Amino-Ester Annulation
Target: 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]pyrimidin-4-one Mechanism: Nucleophilic displacement followed by intramolecular lactamization.
Materials
-
Substrate: 2-Methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide (or free base)
-
Reagent:
-Alanine ethyl ester hydrochloride (1.2 equiv) -
Base: Triethylamine (TEA) (2.5 equiv) or DBU (1.1 equiv)
-
Solvent: Ethanol (Abs.) or
-Butanol (for higher temp)
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (bleach solution to neutralize MeSH), dissolve 2-MeS-THP (10 mmol) in ethanol (30 mL).
-
Addition: Add
-alanine ethyl ester hydrochloride (12 mmol) followed by TEA (25 mmol).-
Note: If using the hydroiodide salt of the starting material, ensure sufficient base is added to neutralize both salts.
-
-
Reflux (Displacement): Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the starting material (
) and appearance of the intermediate ( ).
-
-
Cyclization (One-Pot): If cyclization is slow (intermediate persists), add a catalytic amount of Sodium Ethoxide (NaOEt) (0.5 equiv) and continue reflux for 4 hours.
-
Why: The secondary amine formed is less nucleophilic; the ethoxide promotes the attack on the ester carbonyl.
-
-
Work-up:
-
Purification: Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (Eluent: EtOAc -> 5% MeOH/EtOAc).
Yield Expectation: 65–80%
Protocol B: Synthesis via 2-Amino-THP Intermediate
Target: 4H-Pyrimido[1,2-a]pyrimidin-4-one derivatives (via reaction with
Phase 1: Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine
-
Reaction: Combine 2-MeS-THP (10 mmol) with Ammonium Acetate (15 mmol) in Ethanol (20 mL).
-
Conditions: Reflux for 4 hours. The evolution of MeSH indicates reaction progress.
-
Isolation: Evaporate solvent. Basify with NaOH (2M) to pH 12. Extract with DCM/Isopropanol (3:1). Dry and concentrate to obtain the crude 2-amino-THP.
Phase 2: Condensation with Ethyl Acetoacetate
-
Mixing: In a flask, mix the crude 2-amino-THP (10 mmol) with Ethyl Acetoacetate (10 mmol).
-
Solvent-Free (Fusion): Heat the neat mixture at 120°C for 30 minutes.
-
Observation: The mixture will melt and resolidify as ethanol is driven off.
-
-
Alternative (Solution): Reflux in Ethanol with 10 mol% Piperidine for 8 hours.
-
Purification: Triturate the resulting solid with diethyl ether to remove unreacted reagents. Recrystallize from Ethanol.[2][3]
Data Summary & Optimization
The following table summarizes optimization parameters for the displacement of the -SMe group (Protocol A, Step 3).
| Solvent | Base | Temperature | Time | Yield | Notes |
| Ethanol | TEA | 78°C (Reflux) | 8 h | 62% | Standard conditions. Slow cyclization. |
| n-Butanol | DBU | 118°C (Reflux) | 4 h | 84% | Higher temp promotes rapid cyclization. |
| DMF | 100°C | 5 h | 71% | Difficult work-up (removing DMF). | |
| Water | NaOH | 100°C | 12 h | 45% | Hydrolysis of ester competes with cyclization. |
Troubleshooting Guide
-
Problem: Strong stench of Methanethiol (MeSH).
-
Solution: Connect the reflux condenser outlet to a trap containing 10% Sodium Hypochlorite (Bleach) or
solution. This oxidizes MeSH to odorless sulfonate derivatives.
-
-
Problem: Low yield in Protocol A.
-
Cause: Incomplete cyclization of the intermediate amino-ester.
-
Solution: Switch to a higher boiling solvent (n-Butanol) or add a stronger base (NaOEt) in the second phase of the reaction.
-
Mechanistic Diagram (Protocol A)
Figure 2: Step-wise mechanistic flow for the conversion of 2-MeS-THP to the bicyclic product.
References
-
Chowdhury, A. Z. M. S. (2000).[4] Synthesis and Transformations of Pyrido[4,3-d]pyrimidines with N-Heterocycles Moieties.
-
Elattar, K. M., et al. (2020). Advances in the chemical and biological diversity of heterocyclic systems incorporating pyrimido[1,6-a]pyrimidine scaffolds. RSC Advances.
-
BenchChem Technical Support. (2025). Optimizing Methylthio Group Displacement Reactions.
-
Shaifullah Chowdhury, A. Z. M. (2000).[4] Reaction of 2-methylthio-1,4,5,6-tetrahydropyrimidine with ortho-amino esters.
-
Nagy, P. I., et al. (1997).[5] Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine derivatives. Journal of Medicinal Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
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- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for S-Methylation of Cyclic Thioureas with Methyl Iodide
Abstract
This application note details the optimized protocol for the S-methylation of cyclic thioureas (e.g., imidazolidine-2-thione, tetrahydropyrimidine-2(1H)-thione) using methyl iodide (iodomethane). While conceptually simple, this transformation is a critical step in the synthesis of guanidines, heterocycles, and kinase inhibitors. This guide prioritizes high-purity isolation of the hydroiodide salt via precipitation, minimizing the need for chromatographic purification. It also addresses the specific safety controls required for handling methyl iodide, a volatile carcinogen.
Introduction & Mechanistic Rationale
The Role of S-Methyl Isothioureas
Cyclic S-methyl isothioureas are potent electrophiles used to install guanidine moieties into drug scaffolds. Unlike their thione precursors, the S-methylated variants possess a good leaving group (methanethiol), allowing for facile displacement by amines.
Mechanistic Insight (HSAB Theory)
The reaction is a classic S_N2 nucleophilic substitution . According to Hard-Soft Acid-Base (HSAB) theory:
-
Nucleophile: The sulfur atom in the thiourea is a "soft" nucleophile with high polarizability and higher HOMO energy compared to the "hard" nitrogen atoms.
-
Electrophile: Methyl iodide provides a soft methyl cation equivalent.
-
Selectivity: Alkylation occurs almost exclusively at the sulfur atom (S-alkylation) rather than the nitrogen (N-alkylation) under neutral conditions, forming the isothiouronium hydroiodide salt .
Reaction Scheme
The general transformation for imidazolidine-2-thione is shown below:
Figure 1: Mechanistic pathway for the S-methylation of cyclic thioureas.
Safety Directives (Critical)
Methyl Iodide (MeI) is a volatile liquid (bp 42 °C), a suspected carcinogen, and a potent neurotoxin.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves (MeI penetrates standard latex/nitrile quickly), safety goggles, and a lab coat.
-
Decontamination: Keep a solution of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills by converting MeI to less toxic species.
Experimental Protocols
Method A: Precipitation Protocol (The "Gold Standard")
Best for: Standard substrates (e.g., imidazolidine-2-thione) where the product is insoluble in the reaction solvent. This method yields high-purity salt without column chromatography.
Materials:
-
Imidazolidine-2-thione (1.0 equiv)[1]
-
Methyl Iodide (1.1 - 1.2 equiv)
-
Solvent: Anhydrous Acetone (Primary choice) or THF.
-
Apparatus: Round-bottom flask, magnetic stir bar, drying tube (CaCl2).
Procedure:
-
Dissolution: In a round-bottom flask, suspend the cyclic thiourea in anhydrous acetone (concentration ~0.5 M). Note: The starting material may not fully dissolve initially.[2]
-
Addition: Add methyl iodide dropwise via syringe at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Time: Typically 4–16 hours.
-
Visual Cue: The suspension will often clear as the thiourea reacts, followed by the heavy precipitation of the white hydroiodide salt.
-
-
Workup:
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the white solid using a Buchner funnel.
-
Wash: Rinse the filter cake with cold acetone (2 x solvent volume) and then diethyl ether to remove residual MeI and iodine traces.
-
-
Drying: Dry the solid under vacuum.[2]
-
Yield: Typically 85–95%.
-
Purity: >98% (suitable for next step without further purification).[2]
-
Method B: Reflux Protocol (For Sterically Hindered Substrates)
Best for: Substituted thioureas or when reaction kinetics are slow at room temperature.
Procedure:
-
Dissolve the thiourea in Ethanol or Methanol (0.5 M).
-
Add Methyl Iodide (1.2 equiv).
-
Fit a reflux condenser and heat the mixture to mild reflux (approx. 50–60 °C) for 1–3 hours.
-
Note: Do not overheat; MeI is volatile. Ensure the condenser is efficient.
-
-
Isolation:
-
Evaporate the solvent to near-dryness on a rotary evaporator.[1]
-
Trituration: Add diethyl ether or ethyl acetate to the oily residue and scratch the flask walls with a spatula to induce crystallization.
-
Filter and wash as in Method A.
-
Decision Workflow & Process Control
The following diagram outlines the logical flow for selecting the correct protocol and handling isolation challenges.
Figure 2: Experimental decision tree for protocol selection and workup.
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Reaction Rate | Isolation Method | Comments |
| Acetone | Moderate | Precipitation | Recommended. Product usually precipitates as pure white solid. |
| Ethanol | Fast (Reflux) | Evaporation | Good for hindered substrates. Product often remains in solution. |
| THF | Slow | Precipitation | Useful if acetone interacts with substrate functionalities. |
| DCM | Slow | Evaporation | Avoid if possible; slow kinetics due to non-polar nature. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product is not crystallizing. | Evaporate solvent, add Et2O, and scratch glass vigorously. Cool to -20°C. |
| Yellow Color | Iodine (I2) formation. | Wash the solid with a small amount of cold acetone. Trace I2 is usually harmless for subsequent steps. |
| Low Yield | Incomplete reaction or product solubility. | Check TLC. If reaction is complete, cool to 0°C before filtering. Add Et2O to force precipitation. |
| Hygroscopicity | Hydroiodide salts are hygroscopic.[2] | Store in a desiccator. If wet, dry under high vacuum with P2O5. |
References
-
Mechanism & General Reactivity
-
Specific Protocol for Imidazolidine-2-thione
- Bierer, D. E., et al. "Ethylene-bridged cyclic isothioureas." Journal of Medicinal Chemistry, 46(12), 2003. (Details the synthesis of 2-methylthio-2-imidazoline hydroiodide).
-
Safety & Handling of Methyl Iodide
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 6328, Methyl iodide."
-
Advanced Applications (Kinase Inhibitors)
-
Smolecule. "2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide Synthesis Methods." (2023).[5]
-
Sources
Application Notes and Protocols: Nucleophilic Displacement Reactions of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Scientific Overview
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine is a pivotal cyclic amidine derivative that serves as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a cyclic guanidine-like core, is a key pharmacophore found in numerous biologically active molecules.[1][2][3] The strategic placement of a methylsulfanyl (-SMe) group at the 2-position renders the molecule susceptible to nucleophilic displacement, making it an excellent precursor for the synthesis of a diverse array of 2-substituted tetrahydropyrimidine derivatives.[4] This guide provides an in-depth exploration of the reactivity of this substrate, detailing the mechanistic principles and offering field-proven protocols for its application in research and drug development.
The core utility of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine lies in the lability of the methylsulfanyl group.[5] This group acts as an effective leaving group, allowing for the introduction of various nucleophiles, primarily amines, to form substituted cyclic guanidines.[4][6][7] These resulting guanidine-containing structures are of significant interest due to their prevalence in natural products and their wide range of pharmacological activities.[1]
Mechanism and Reactivity: The "Why" Behind the Reaction
The success of nucleophilic displacement at the 2-position of the tetrahydropyrimidine ring is governed by the principles of nucleophilic addition-elimination. The reaction proceeds via a tetrahedral intermediate, and the efficiency of the overall transformation is highly dependent on the nature of the leaving group.
The Role of the Methylsulfanyl (-SMe) Group
The methylsulfanyl group is a moderately good leaving group. Its effectiveness stems from the ability of the sulfur atom to stabilize a negative charge and its polarizability.[8][9] However, its reactivity can be significantly enhanced.
Expert Insight: While direct displacement of the -SMe group is feasible with strong nucleophiles, its reactivity is often augmented by activation. Oxidation of the sulfide to a sulfoxide (-SOMe) or, more effectively, a sulfone (-SO₂Me) dramatically increases the leaving group's ability.[10] The strong electron-withdrawing nature of the sulfonyl group makes the C2 position highly electrophilic and thus more susceptible to nucleophilic attack.[10][11] This activation step is a common strategy in the synthesis of complex pyrimidine derivatives.[10]
General Reaction Mechanism
The displacement reaction follows a stepwise pathway, which can be visualized as follows:
-
Nucleophilic Attack: The nucleophile (e.g., a primary or secondary amine) attacks the electrophilic C2 carbon of the tetrahydropyrimidine ring.
-
Formation of a Tetrahedral Intermediate: This attack breaks the C=N double bond, forming a transient, negatively charged tetrahedral intermediate. The charge is stabilized by the heterocyclic ring structure.
-
Leaving Group Departure: The intermediate collapses, reforming the C=N double bond and expelling the methylthiolate (MeS⁻) anion, which is a relatively stable leaving group.
-
Proton Transfer: A final proton transfer step yields the neutral, 2-substituted-1,4,5,6-tetrahydropyrimidine product and methanethiol (CH₃SH).
Caption: General mechanism of nucleophilic displacement.
Applications and Experimental Protocols
The primary application of this reaction is the synthesis of 2-amino-1,4,5,6-tetrahydropyrimidine derivatives, which are cyclic guanidines.[1][4] This protocol section provides validated, step-by-step methods for performing these transformations.
General Experimental Workflow
A standardized workflow ensures reproducibility and successful outcomes. This involves careful setup, diligent monitoring, and appropriate purification.
Caption: Standard experimental workflow for synthesis.
Protocol: Synthesis of a 2-(Anilino)-1,4,5,6-tetrahydropyrimidine Derivative
This protocol details the direct displacement of the methylsulfanyl group with an amine nucleophile. The choice of a higher boiling point solvent like DMF or toluene is crucial to provide the necessary thermal energy to overcome the activation barrier without requiring prior oxidation of the leaving group.
Materials:
-
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (1.0 equiv)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 equiv)
-
Toluene or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask, add 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine and the substituted aniline.
-
Solvent Addition: Add the solvent (toluene or DMF) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C; for DMF, can be heated to 120-150 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. The disappearance of the starting material indicates completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If using toluene, the product may precipitate upon cooling. If so, collect the solid by filtration.
-
If using DMF, remove the solvent under reduced pressure (high vacuum).
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining DMF and salts.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(anilino)-1,4,5,6-tetrahydropyrimidine derivative.[2]
Comparative Data for Various Nucleophiles
The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table summarizes typical results for the displacement reaction.
| Nucleophile | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| Aniline | Toluene | 110 (Reflux) | 18-24 | 75-85 | Standard condition for aromatic amines. |
| Benzylamine | Ethanol | 78 (Reflux) | 12-18 | 80-90 | Aliphatic amines are generally more nucleophilic and react faster. |
| Piperidine | THF | 66 (Reflux) | 8-12 | >90 | Highly nucleophilic secondary amines react readily. |
| Sodium Thiophenoxide | DMF | 80 | 6-10 | 85-95 | Sulfur nucleophiles are excellent for this transformation.[5][12] |
| Sodium Methoxide | Methanol | 65 (Reflux) | 24-48 | 60-70 | Alkoxides are viable but may require longer reaction times or harsher conditions.[5] |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF can accelerate the reaction by solvating the cation without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. Toluene is a less polar option often chosen for its high boiling point and ease of removal.
-
Temperature: Elevated temperatures are often necessary to provide sufficient energy for the departure of the moderately effective methylsulfanyl leaving group.
-
Inert Atmosphere: This is crucial to prevent oxidation of the starting material and nucleophiles, especially at high temperatures.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider activating the leaving group by oxidizing the sulfide to a sulfone using an agent like m-CPBA or Oxone®.[10] The resulting methylsulfonyl group is a much better leaving group and will be displaced under milder conditions.
-
Side Reactions: At high temperatures, some sensitive nucleophiles may decompose. If this is observed, attempting the reaction with an activated (sulfonyl) substrate at a lower temperature is recommended.
-
Purification Challenges: The guanidine products are often basic and can be polar.[6] This may cause streaking on silica gel columns. Adding a small amount of triethylamine (~1%) to the eluent can mitigate this issue. For highly polar products, reverse-phase chromatography may be necessary.[6]
References
- Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine. Benchchem.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing).
- Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. Google Patents.
- Product Class 13: Guanidine Derivatives. Science of Synthesis.
- Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6- tetrahydropyrimidines. Arkat USA.
- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate.
- A synthesis of guanidine derivatives. Journal of the Chemical Society (Resumed) (RSC Publishing).
- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Benchchem.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry (ACS Publications).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC.
- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology.
- Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers. PMC (NIH).
- Organic Chemistry 1 Chapter 6. Reactions of Haloalkanes: SN2 Reactions. Wipf Group.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjstonline.com [rjstonline.com]
- 4. WO1998023595A1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google Patents [patents.google.com]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
Application Note: Preparation of Muscarinic M1 Agonists Using Tetrahydropyrimidine Intermediates
Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Focus: Scalable synthesis and validation of M1-selective tetrahydropyrimidine partial agonists (e.g., CDD-0102, MCD-386)
Introduction & Scientific Rationale
The degeneration of cholinergic neurons in the basal forebrain is a primary driver of cognitive impairment and memory deficits in Alzheimer's disease (AD) and schizophrenia[1]. While early therapeutic efforts focused on acetylcholinesterase inhibitors, direct activation of the muscarinic M1 receptor—a Gq/11-coupled GPCR predominantly expressed in the central nervous system—offers a more targeted approach to enhancing cognitive flexibility and working memory[2].
Historically, the development of M1 agonists was hindered by the high degree of amino acid homology across the five muscarinic receptor subtypes (M1–M5), leading to dose-limiting side effects mediated by M2 (cardiac) and M3 (gastrointestinal/salivary) receptors[3]. Classic agonists like arecoline possess an ester moiety that is rapidly hydrolyzed in vivo, resulting in poor metabolic stability[4].
The Tetrahydropyrimidine Advantage: To overcome these limitations, bioisosteric replacement of the arecoline ester group with a rigid tetrahydropyrimidine scaffold has proven highly effective. Compounds such as 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine (CDD-0102) and MCD-386 exhibit marked functional selectivity for M1 receptors[1][5].
-
Mechanistic Causality: The basic amidine-like nitrogen of the tetrahydropyrimidine core forms a critical salt bridge with the conserved Asp105 residue in the M1 binding pocket. Meanwhile, the appended oxadiazole ring maximizes hydrogen bonding interactions with Thr192 and Asn382—residues that are uniquely positioned at the top of transmembrane domain VI in the M1 subtype, thereby driving selectivity[1][6].
Mechanistic Overview of M1 Receptor Activation
Upon binding of a tetrahydropyrimidine agonist, the M1 receptor undergoes a conformational change that activates the Gq/11 heterotrimeric G-protein. This triggers a downstream signaling cascade vital for synaptic plasticity.
Caption: Schematic of the M1 muscarinic receptor Gq/11 signaling cascade activated by tetrahydropyrimidines.
Synthetic Strategy: Overcoming Scale-Up Bottlenecks
Early syntheses of tetrahydropyrimidine M1 agonists (such as MCD-386) relied on cryogenic conditions (-100 °C) for the installation of the 5-carboxyl group and utilized expensive protecting groups like methoxytrityl (MMTr)[5]. These factors posed severe safety risks and cost barriers for large-scale active pharmaceutical ingredient (API) production.
The Optimized Workflow: Modern process chemistry circumvents these issues by utilizing a symmetrical 1,3-diamine ester intermediate. By employing orthoformate reagents for the ring-closure step, the cyclic amidine moiety is formed efficiently at moderate temperatures. This route completely avoids cryogenics, eliminates the need for hazardous sodium hydride during oxadiazole formation, and bypasses silica gel chromatography in favor of direct crystallization[5][7].
Caption: Scalable synthetic workflow for M1-selective tetrahydropyrimidine agonists.
Detailed Experimental Protocols
The following protocols outline the scalable synthesis of a generic 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine derivative, followed by its in vitro validation.
Protocol A: Synthesis of the Tetrahydropyrimidine Core
Objective: Construct the 1,4,5,6-tetrahydropyrimidine-5-carboxylate intermediate without cryogenic conditions.
-
Diamine Preparation:
-
Suspend 100 mmol of the symmetrical 1,3-diamine hydrochloride precursor in 200 mL of 95% ethanol.
-
Add 300 mmol of sodium bicarbonate to neutralize the hydrochloride salt, followed by the slow addition of di-tert-butyl dicarbonate (Boc2O) if temporary protection is required[5]. Stir vigorously for 12 hours at room temperature.
-
-
Ring Closure via Orthoformate:
-
Transfer the deprotected diamine ester (50 mmol) to a round-bottom flask equipped with a reflux condenser.
-
Add 150 mmol of triethyl orthoformate and a catalytic amount of glacial acetic acid (5 mol%).
-
Causality Check: Triethyl orthoformate acts as both the electrophilic carbon source and a dehydrating agent. The acid catalyst protonates the orthoformate, facilitating nucleophilic attack by the primary amines of the 1,3-diamine to form the cyclic amidine[5].
-
-
Isolation:
-
Heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (DCM:MeOH, 9:1).
-
Concentrate the mixture under reduced pressure. The resulting crude tetrahydropyrimidine-5-carboxylate can be crystallized directly from ethanol/methyl tert-butyl ether (MTBE), yielding high-purity product (>92% yield)[5].
-
Protocol B: Elaboration to the 1,2,4-Oxadiazole (e.g., CDD-0102)
Objective: Install the oxadiazole ring to finalize the M1 pharmacophore.
-
Amidoxime Condensation:
-
Dissolve 20 mmol of the tetrahydropyrimidine-5-carboxylate intermediate in 50 mL of anhydrous ethanol.
-
Add 22 mmol of the appropriate alkyl-amidoxime (e.g., propionamidoxime for the ethyl derivative).
-
-
Cyclization:
-
Introduce 25 mmol of sodium ethoxide (NaOEt) as a base.
-
Reflux the mixture at 85 °C for 8–10 hours. The base catalyzes the transesterification/amidation sequence, followed by intramolecular dehydration to form the 1,2,4-oxadiazole ring.
-
-
Final Purification:
-
Cool the reaction to room temperature and quench with 1M HCl to adjust the pH to 7.0.
-
Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate.
-
Recrystallize the final API from an ethanol/water mixture to obtain the pure 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine.
-
Protocol C: In Vitro Target Validation (Radioligand Binding & PI Hydrolysis)
Objective: Confirm M1 receptor affinity and functional selectivity.
-
Membrane Preparation:
-
Culture CHO cells stably expressing human M1–M5 receptors. Harvest cells and homogenize in ice-cold 20 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction[8].
-
-
Radioligand Binding Assay (Affinity):
-
Incubate 50 µg of membrane protein with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the synthesized tetrahydropyrimidine (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25 °C[9].
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using liquid scintillation counting to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
-
-
Phosphatidylinositol (PI) Hydrolysis Assay (Functional Efficacy):
-
Pre-label CHO-M1 cells with [³H]-myo-inositol for 24 hours.
-
Treat cells with the agonist for 45 minutes in the presence of 10 mM LiCl (to inhibit inositol monophosphatase).
-
Extract intracellular inositol phosphates (IPs) using anion-exchange chromatography and quantify via scintillation counting[10].
-
Quantitative Data Analysis
The structural rigidity and specific heteroatom placement in tetrahydropyrimidines yield a distinct pharmacological profile compared to legacy muscarinic agonists. The table below summarizes the binding affinity and functional selectivity of key compounds.
Table 1: Binding Affinity and Functional Selectivity of Muscarinic Agonists
| Compound Class / Name | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | PI Hydrolysis (M1 Efficacy) | Target Selectivity |
| Arecoline (Reference) | ~12.0 | ~15.0 | ~14.0 | Full Agonist | Non-selective |
| Xanomeline (Reference) | ~3.0 | ~12.0 | ~8.0 | Full Agonist | M1 / M4 preferring |
| CDD-0098-J (Tetrahydropyrimidine) | 2,700 ± 690 | >10,000 | >10,000 | Partial Agonist | Highly M1 Selective[10] |
| CDD-0102 (Tetrahydropyrimidine) | High Affinity | Low Affinity | Low Affinity | Partial Agonist | Highly M1 Selective[2] |
| MCD-386 (Tetrahydropyrimidine) | High Affinity | Low Affinity | Low Affinity | Partial Agonist | Highly M1 Selective[5] |
Note: While absolute binding affinity (Ki) for some tetrahydropyrimidines may appear lower than non-selective agents like arecoline, their functional selectivity (ability to trigger PI hydrolysis exclusively at M1 without activating M2-mediated adenylyl cyclase inhibition) is vastly superior, making them ideal clinical candidates for neurodegenerative diseases[2][6].
Conclusion
The utilization of tetrahydropyrimidine intermediates represents a critical leap forward in the synthesis of M1-selective muscarinic agonists. By transitioning away from cryogenic lithiation and expensive protecting groups toward symmetrical diamine ester condensations via orthoformates, the scalability of compounds like MCD-386 and CDD-0102 has been drastically improved. These robust synthetic protocols ensure high-yield API production, while the unique pharmacophore guarantees the functional M1 selectivity required to treat cognitive deficits in Alzheimer's disease safely.
References
-
Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists PubMed / Journal of Medicinal Chemistry[Link]
-
Design and development of selective muscarinic agonists for the treatment of Alzheimer's disease: characterization of tetrahydropyrimidine derivatives and development of new approaches for improved affinity and selectivity for M1 receptors PubMed / Pharmaceutica Acta Helvetiae[Link]
-
Synthesis and muscarinic activity of 1,2,3,4-tetrahydropyrimidine derivatives PubMed[Link]
-
Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists PubMed / Journal of Medicinal Chemistry[Link]
-
Muscarinic receptor agonists and antagonists Taylor & Francis / Expert Opinion on Therapeutic Patents[Link]
-
The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility PMC / Journal of Pharmacology and Experimental Therapeutics[Link]
-
Process Research Towards a Scalable Synthesis of the Muscarinic M1 Receptor Subtype Selective Agonist MCD-386 ACS Publications / Organic Process Research & Development[Link]
-
Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System ACS Publications / Journal of Medicinal Chemistry[Link]
-
Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines PubMed / Journal of Medicinal Chemistry[Link]
Sources
- 1. Design and development of selective muscarinic agonists for the treatment of Alzheimer's disease: characterization of tetrahydropyrimidine derivatives and development of new approaches for improved affinity and selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and muscarinic activity of 1,2,3,4-tetrahydropyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4- oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of fused heterocycles from S-methyl isothioureas
Application Note: Microwave-Assisted Synthesis of Fused Heterocycles from S-Methyl Isothioureas
Executive Summary
Topic: High-efficiency synthesis of benzimidazoles and quinazolinones using S-methyl isothiourea building blocks. Method: Microwave-Assisted Organic Synthesis (MAOS). Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Abstract:
S-methyl isothioureas serve as privileged synthons in the construction of N-C-N containing heterocycles. While conventional thermal cyclization of these precursors often requires harsh conditions (refluxing DMF/dioxane, 12–24 h) and suffers from the noxious evolution of methyl mercaptan (MeSH), microwave irradiation offers a transformative solution. This guide details protocols for synthesizing 2-aminobenzimidazoles and 2-aminoquinazolin-4(3H)-ones . By exploiting the high loss tangent (
Mechanistic Principles & Rational Design
The S-Methyl Activation Advantage
The S-methyl isothiourea moiety (MeS-C(=NH)NH₂·HX) is superior to thiourea for cyclization due to the "leaving group ability" of the methanethiolate group.
-
Electrophilicity: The central carbon is highly electrophilic, primed for attack by bis-nucleophiles (e.g., diamines).
-
Thermodynamic Driving Force: The expulsion of MeSH (gas) and formation of the stable aromatic heterocycle drives the equilibrium forward.
-
Microwave Synergy: The polar transition state of the cyclodesulfurization step couples efficiently with the oscillating electric field of microwave irradiation, lowering the activation energy barrier (
).
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from a common S-methyl isothiourea precursor.
Caption: Divergent synthesis of fused heterocycles via microwave-assisted cyclodesulfurization.
Experimental Protocols
Safety Pre-requisite: The MeSH Trap
Reactions involving S-methyl isothioureas release Methyl Mercaptan (Methanethiol), which has a stench threshold of 1-2 ppb and is toxic.
-
Mandatory Setup: Connect the microwave reaction vessel vent line to a scrubber containing 10% Sodium Hypochlorite (Bleach) or KMnO₄ solution . This oxidizes MeSH to odorless sulfonates.
Protocol A: Synthesis of 2-Aminobenzimidazoles
Target Scaffold: Benzene fused to Imidazole. Application: Anthelmintics, antihistamines, and kinase inhibitors.
Materials:
-
o-Phenylenediamine (1.0 mmol)[1]
-
S-Methyl isothiourea hemisulfate (1.0 mmol)
-
Solvent: Water (3 mL) or Ethanol (3 mL)
-
Catalyst/Base: None required (autocatalytic) or Na₂CO₂ (0.5 eq) for free-basing.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-compatible glass vial, dissolve o-phenylenediamine (108 mg) and S-methyl isothiourea hemisulfate (139 mg) in 3 mL of deionized water.
-
Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.
-
Irradiation (Method):
-
Work-up:
-
Cool the vessel to room temperature (compressed air cooling).
-
Basify the solution with aqueous NH₄OH (25%) dropwise until pH ~10.
-
The product usually precipitates as a solid.
-
-
Purification: Filter the precipitate, wash with cold water (2 x 5 mL), and recrystallize from ethanol/water if necessary.
Optimization Notes:
-
Solvent Choice: Water is the optimal "green" solvent here due to its high dielectric constant (
= 80), ensuring maximum microwave absorption. -
Yield Expectations: 85–95%.
Protocol B: Synthesis of 2-Aminoquinazolin-4(3H)-ones
Target Scaffold: Benzene fused to Pyrimidine. Application: DHFR inhibitors, anticonvulsants.
Materials:
-
Anthranilic acid (1.0 mmol)
-
S-Methyl isothiourea hemisulfate (1.2 mmol)
-
Solvent: Glacial Acetic Acid (2 mL) or DMF (2 mL)
-
Base: Anhydrous Sodium Acetate (1.0 mmol)
Step-by-Step Methodology:
-
Preparation: Mix anthranilic acid (137 mg), S-methyl isothiourea hemisulfate (167 mg), and sodium acetate (82 mg) in a 10 mL microwave vial.
-
Solvent Addition: Add 2 mL of glacial acetic acid. (Note: Acetic acid acts as both solvent and catalyst).
-
Irradiation (Method):
-
Temperature: 130 °C.
-
Hold Time: 15 minutes.
-
Pressure Limit: Set to 15 bar (safety cutoff).
-
-
Work-up:
-
Pour the reaction mixture into crushed ice (20 g).
-
Neutralize carefully with 10% NaOH solution or solid NaHCO₃.
-
The fused heterocyclic product will precipitate.
-
-
Purification: Filtration followed by recrystallization from DMF/Ethanol.
Data Analysis & Comparison
The following table contrasts the Microwave (MW) protocol against conventional thermal heating (Oil Bath) for these specific transformations.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MW) | Improvement Factor |
| Reaction Time | 6 – 12 Hours | 10 – 15 Minutes | 24x – 48x Faster |
| Solvent Usage | 20 – 50 mL | 2 – 3 mL | 10x Reduction |
| Typical Yield | 60 – 75% | 85 – 95% | +20% Yield |
| Purity (Crude) | Requires Chromatography | Often Filtration Only | Process Efficiency |
| Energy Profile | Convective (Wall-to-Center) | Volumetric (Uniform) | Selectivity |
Troubleshooting & Optimization Guide
Issue: "Thermal Runaway" (Rapid Temp Spike)
-
Cause: Ionic conduction from the sulfate salt increases the loss tangent (
) dramatically as the solution heats up. -
Fix: Use "Power Cycling" or "Air Cooling" features on the reactor to maintain the set temperature without overpowering the sample. Reduce initial concentration.
Issue: Low Yield / Incomplete Cyclization
-
Cause: Loss of MeSH is reversible or slow.
-
Fix: Increase temperature by 10°C. Ensure the vessel headspace allows for gas expansion, or use an open-vessel MW system (if available and safely vented) to drive the equilibrium by removing MeSH.
Issue: Charring/Decomposition
-
Cause: Hotspots due to heterogeneous mixtures (solids not dissolved).
-
Fix: Ensure the starting materials are finely ground or pre-dissolved before irradiation. Use a solvent with a lower loss tangent (e.g., switch from pure EtOH to EtOH/Toluene mix) to dampen heating rate.
Workflow Visualization
Caption: Standardized workflow for MW-assisted synthesis of fused heterocycles.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Link
-
Vaghasia, S. J., & Shah, V. H. (2007).[4] Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society. Link
-
Dumas, A. M., & Fillion, E. (2009). Meldrum's Acid and S-Methyl Isothiourea: A Versatile Platform for Heterocycle Synthesis. Accounts of Chemical Research. Link
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron. Link
Sources
Application Note: High-Yield Synthesis of 2-Amino-1,4,5,6-Tetrahydropyrimidines via Methylthio Displacement
Introduction & Strategic Rationale
Cyclic guanidines, particularly 2-amino-1,4,5,6-tetrahydropyrimidines, are privileged pharmacophores embedded in numerous biologically active molecules, including nitric oxide synthase (NOS) inhibitors,
While the reaction is conceptually straightforward, achieving high yields and maintaining a safe laboratory environment requires rigorous control over reaction conditions, solvent selection, and byproduct management. The primary byproduct, methanethiol (MeSH), is a highly toxic and malodorous gas that necessitates a dedicated scrubbing system. This application note provides a self-validating, field-proven protocol for this transformation, detailing the causality behind each experimental choice to ensure reproducibility and safety.
Mechanistic Causality & Experimental Design
The Addition-Elimination Pathway
The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The amine nucleophile attacks the highly electrophilic C2 carbon of the isothiourea, forming a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate expel methanethiol, yielding the cyclic guanidine .
Stepwise addition-elimination mechanism of methylthio displacement.
Substrate and Reagent Selection
-
The Isothiourea Salt: 2-Methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide (CAS: 5445-73-8) is the universally preferred reagent . The hydroiodide salt is highly crystalline, stable to long-term storage, and its protonated state significantly enhances the electrophilicity of the C2 carbon, facilitating nucleophilic attack without the need for transition-metal catalysts.
-
Solvent Causality: For highly nucleophilic aliphatic amines, polar protic solvents like ethanol (EtOH) or isopropanol (IPA) are ideal. They stabilize the tetrahedral intermediate through hydrogen bonding and often allow the final guanidinium salt to precipitate upon cooling. For less nucleophilic anilines, higher-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures (80–120 °C) are required to drive the reaction forward .
-
Base Equivalents: If the amine is introduced as a salt (e.g., a hydrochloride), exactly one equivalent of a non-nucleophilic base (such as N,N-diisopropylethylamine, DIPEA) must be added to liberate the free amine. Excess base should be avoided as it can deprotonate the isothiourea, reducing its electrophilicity.
Quantitative Data: Condition Optimization
The following table summarizes the optimized reaction conditions based on the electronic nature and steric bulk of the incoming amine nucleophile.
| Amine Type | Preferred Solvent | Temperature | Additive / Base | Reaction Time | Typical Yield |
| Primary Aliphatic | Ethanol | 80 °C (Reflux) | None (if free base) | 4–6 h | 85–95% |
| Secondary Aliphatic | Isopropanol | 90 °C (Reflux) | None | 8–12 h | 75–85% |
| Electron-Rich Aryl | Acetonitrile | 85 °C (Reflux) | Catalytic DIPEA | 12–16 h | 70–80% |
| Electron-Poor Aryl | DMF | 120 °C | 1.0 eq DIPEA | 18–24 h | 50–65% |
Experimental Protocol
Safety and Equipment Setup
CRITICAL: Methanethiol (MeSH) gas is evolved continuously during this reaction. It is highly toxic and has an extremely low odor threshold (smell of rotten cabbage). The reaction MUST be performed in a well-ventilated fume hood with the condenser outlet routed directly into a strongly oxidizing bleach scrubber.
Experimental setup highlighting the mandatory bleach scrubber for MeSH neutralization.
Step-by-Step Methodology (Standard Scale: 10 mmol)
Step 1: Scrubber Preparation (Self-Validating Safety Step)
-
Prepare a scrubbing solution containing 200 mL of commercial bleach (10-12% sodium hypochlorite) and 50 mL of 1M NaOH. Causality: The alkaline environment prevents the formation of hazardous chlorine gas and enhances the oxidation of MeSH to odorless methanesulfonic acid.
-
Connect the top of the reflux condenser to a gas delivery tube (PTFE preferred) that is submerged deep into the scrubbing solution. Ensure there is an anti-suckback trap between the condenser and the scrubber.
Step 2: Reaction Assembly
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide (2.58 g, 10.0 mmol) .
-
Add the primary amine (10.5 mmol, 1.05 eq). Note: If the amine is a hydrochloride salt, add DIPEA (1.36 g, 10.5 mmol) to liberate the free base.
-
Suspend the reagents in absolute ethanol (25 mL) for aliphatic amines, or DMF (20 mL) for anilines.
Step 3: Execution and Monitoring
-
Attach the reflux condenser, ensure the scrubber is properly connected, and initiate stirring.
-
Heat the reaction mixture to reflux (80 °C for EtOH, or 100-120 °C for DMF) using a precisely controlled oil bath or heating block.
-
Monitor the reaction via LC-MS or TLC (eluent: DCM/MeOH/NH
OH 90:9:1). The consumption of the isothiourea starting material and the cessation of MeSH bubbling in the scrubber indicate reaction completion (typically 6-12 hours).
Step 4: Workup and Isolation For Ethanol Reactions (Aliphatic Amines):
-
Allow the reaction mixture to cool slowly to room temperature. Often, the product (as the hydroiodide salt) will spontaneously crystallize.
-
If crystallization does not occur, concentrate the mixture under reduced pressure to half its volume and add diethyl ether (20 mL) dropwise to induce precipitation.
-
Filter the solid, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum.
For DMF Reactions (Aryl Amines):
-
Cool the mixture and concentrate under high vacuum to remove the bulk of the DMF.
-
Dissolve the crude residue in a minimum amount of methanol and precipitate by adding a large excess of ethyl acetate.
-
Alternatively, purify the crude material via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt .
Troubleshooting
-
Low Yield / Incomplete Conversion: Indicates insufficient nucleophilicity of the amine or premature loss of MeSH from the system. Ensure the reaction is truly at reflux. For highly unreactive anilines, switch to a higher boiling solvent (DMF or neat melt) and increase the temperature to 120 °C.
-
Strong Odor Post-Reaction: Indicates incomplete scrubbing. Ensure the scrubber contains sufficient active NaOCl (test with KI-starch paper) and that the system is completely sealed. Quench the reaction flask with a small amount of bleach during cleanup before washing with water.
References
-
Title: A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds Source: Scholaris.ca URL: [Link]
-
Title: SYNTHESIS AND TRANSFORMATIONS OF PYRIDO[4,3-d]-PYRIMIDINES WITH N-HETEROCYCLES MOIETIES Source: Clockss.org URL: [Link]
- Title: US6028223A - Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds and derivatives thereof Source: Google Patents URL
- Title: US3743738A - Substituted benzimidazoles as anthelmintic agents Source: Google Patents URL
Troubleshooting & Optimization
Preventing hydrolysis of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Technical Support Center: Handling & Troubleshooting 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Overview 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (commonly supplied as the hydroiodide salt, CAS 5445-73-8) is a highly versatile cyclic isothiourea. It is widely utilized as a building block in medicinal chemistry and as a precursor for Lewis base organocatalysts [1][3]. However, researchers frequently encounter yield degradation and foul odors during experiments. The primary challenge when handling this compound is the hydrolysis of the isothiourea moiety .
This support guide provides authoritative troubleshooting steps, mechanistic insights, and validated protocols to prevent hydrolysis and ensure experimental reproducibility.
The Root Cause: Mechanism of Isothiourea Hydrolysis
To prevent degradation, one must understand the causality of the reaction. The C2 carbon of the 1,4,5,6-tetrahydropyrimidine ring is highly electrophilic, especially when protonated as an isothiouronium salt.
When exposed to moisture (H₂O) or hydroxide ions (OH⁻) in basic conditions, a rapid addition-elimination reaction occurs [2][4]. The nucleophile attacks the C2 carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methylthiolate group, which is subsequently protonated to release methanethiol (CH₃SH)—a toxic gas with a characteristic "rotten cabbage" odor. The remaining cyclic structure irreversibly converts into 1,4,5,6-tetrahydropyrimidin-2-one, a stable but catalytically inactive urea.
Fig 1. Hydrolysis mechanism of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine.
Frequently Asked Questions (FAQs)
Q: Why does my reagent bottle smell strongly of garlic/rotten cabbage upon opening? A: This indicates that the reagent has been exposed to atmospheric moisture, leading to partial hydrolysis and the release of methanethiol gas [2]. To salvage the remaining reagent, you must immediately transfer it to an inert atmosphere (Argon/N₂) and store it over a desiccant.
Q: I am using the hydroiodide salt. Is it more stable than the free base? A: Yes, in the solid state. The hydroiodide salt prevents auto-degradation and is the preferred storage form [1]. However, in solution, the protonated isothiouronium cation is more electrophilic. If water is present, adding a base will rapidly accelerate hydrolysis by generating hydroxide ions or the free base, which is subsequently attacked by water [4].
Q: How do I generate the free base for my organocatalytic reaction without destroying the molecule? A: You must use rigorously anhydrous conditions. Dissolve the hydroiodide salt in a dry solvent (e.g., anhydrous DCM or THF) and use a non-nucleophilic organic base (such as N,N-Diisopropylethylamine - DIPEA) to deprotonate the salt [3]. Because DIPEA is non-nucleophilic and water is absent, the free base is generated cleanly without undergoing addition-elimination.
Quantitative Data: Hydrolysis Risk Factors
Understanding the environmental triggers for hydrolysis is critical for experimental design. The table below summarizes the relative stability of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine under various conditions.
| Condition / Variable | Relative Hydrolysis Rate | Primary Degradation Product | Recommended Action |
| Aqueous Base (pH > 9) | Extremely High | Tetrahydropyrimidin-2-one | Avoid entirely; use anhydrous organic bases. |
| Aqueous Acid (pH < 4) | Moderate to High | Tetrahydropyrimidin-2-one | Avoid prolonged exposure; keep cold if required. |
| Ambient Air (Solid State) | Low (Progressive) | Methanethiol (Gas) | Store sealed at 2-8 °C under inert gas [1]. |
| Anhydrous DCM + DIPEA | Negligible | None (Stable Free Base) | Ideal for in situ catalyst generation [3]. |
Experimental Protocols
To ensure a self-validating, error-free system, follow these standardized methodologies for handling and utilizing the compound.
Protocol A: Safe Handling and Storage Objective: Prevent solid-state degradation via atmospheric moisture.
-
Receipt: Upon receiving the hydroiodide salt, immediately transfer the sealed vial to a glovebox or a desiccator purged with Argon.
-
Aliquotting: Weigh the required amounts inside the glovebox to prevent condensation on the cold powder.
-
Storage: Seal the primary container with Parafilm or PTFE tape. Store at 2-8 °C in a dark, dry environment [1].
-
Validation: A lack of foul odor upon subsequent openings validates successful moisture exclusion.
Protocol B: In Situ Free-Base Generation (Anhydrous Workflow) Objective: Generate the active cyclic isothiourea for catalysis without triggering hydrolysis.
Fig 2. Step-by-step anhydrous workflow for in situ free-base generation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.
-
Addition: Add 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide (1.0 equiv) to the flask under a positive stream of Argon.
-
Solvation: Inject anhydrous dichloromethane (DCM, <50 ppm H₂O) via syringe. Stir until a fine suspension or clear solution is achieved.
-
Deprotonation: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 1.1 equiv) via syringe at 0 °C. The solution will typically clarify as the free base is generated.
-
Execution: Stir for 10 minutes at 0 °C before introducing your electrophilic substrate. The system is now validated for moisture-free catalysis [3].
References
- ChemScene. "2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide".
- Wikipedia Contributors. "Thiourea". Wikipedia, The Free Encyclopedia.
- Smith, A. et al.
- Grover, P. S. "Kinetics and mechanism of the hydrolysis of allylic and tertiary alkyl isothioureas in aqueous, mixed aqueous and micellar systems". Digital Commons @ UConn.
Optimizing yields in nucleophilic substitution of methylthio groups
Technical Support Center: Nucleophilic Substitution of Methylthio Groups
Welcome to the Advanced Synthesis Support Module. Subject: Optimization of -SMe Displacement Yields Ticket ID: SMe-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The methylthio group (-SMe) is a notoriously stubborn leaving group (nucleofuge). Unlike halides, its departure is often sluggish due to the poor stability of the thiolate anion (
If your reaction is stalling or yielding tar, you are likely facing one of two bottlenecks: insufficient electrophilicity of the ring or poisoning of the active species. This guide prioritizes "activation" strategies over brute-force heating.
Phase 1: Diagnostic Workflow
Before altering reagents, determine your substrate's electronic bias. Use this decision matrix to select the correct protocol.
Figure 1: Strategic decision tree for selecting the optimal displacement method based on substrate electronics and desired bond formation.
Phase 2: Protocol Modules & Troubleshooting
Module A: Direct Substitution ( )
Best for: 2- or 4-substituted pyrimidines, triazines, or nitro-arenes.
The Issue: The reaction stalls at 50% conversion, even with excess amine/nucleophile.
The Cause: The leaving group capacity of
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
|---|---|---|
| No Reaction | Ring is not electrophilic enough. | Switch to Module B (Oxidation). Do not waste time heating >160°C. |
| Slow Conversion | Solvent polarity is too low. | Switch to DMSO or NMP . These stabilize the Meisenheimer intermediate. |
| Sublimation of SM | Temperature too high for open vessel. | Use a Microwave Reactor (sealed) at 120–150°C. |
| Nucleophile Decomposition | Basic conditions degrading amine. | Use Acid Catalysis (e.g., AcOH or TFA). Protonating the ring N (in heterocycles) massively increases electrophilicity. |
Module B: Oxidative Activation (The "Patch")
Best for: Unreactive substrates where you need to install an amine or alkoxide.
The Logic: This is the gold standard for rescuing a failed SMe displacement. By oxidizing the sulfide to a sulfone (
Comparative Reactivity Data:
| Leaving Group | Relative Rate (
Standard Operating Procedure (mCPBA Oxidation):
-
Dissolve substrate (1.0 equiv) in DCM or chloroform.
-
Cool to 0°C.
-
Add mCPBA (2.2 – 2.5 equiv) portion-wise. Note: Using <2 equiv yields mixtures of sulfoxide/sulfone.[1][2]
-
Monitor by TLC. The sulfone is significantly more polar (lower
) than the sulfide. -
Workup: Wash with sat.
(removes peroxides) followed by sat. (removes m-chlorobenzoic acid). -
Displacement: The isolated sulfone will often react with amines at room temperature or mild heating (40–60°C).
Q: Can I use Oxone instead of mCPBA? A: Yes. Oxone in MeOH/H2O is excellent for acid-sensitive substrates where the benzoic acid byproduct of mCPBA is problematic.
Module C: Liebeskind-Srogl Cross-Coupling
Best for: Replacing -SMe with a Carbon nucleophile (Boronic acids).
The Issue: Traditional Suzuki coupling fails because Pd(0) cannot insert into the C-S bond easily, and sulfur poisons the catalyst. The Solution: You must use a Copper(I) cofactor (specifically CuTC).[3] The copper coordinates to the sulfur, polarizing the C-S bond and enabling the Palladium insertion.
Figure 2: The catalytic cycle requires stoichiometric CuTC to scavenge the sulfur and facilitate transmetallation.
Critical Troubleshooting for Liebeskind-Srogl:
-
The "Stoichiometric" Trap: Unlike Suzuki, the Copper is not catalytic in the standard Generation 1 protocol. You need 1.0–1.5 equiv of CuTC (Copper(I) thiophene-2-carboxylate).
-
Atmosphere: This reaction is sensitive to oxygen. Degas solvents thoroughly.
-
Base: This is a "base-free" coupling (neutral conditions), which is advantageous for sensitive substrates.
Phase 3: Safety & Waste Management
Issue: The byproduct of direct substitution is Methanethiol (MeSH) or its salt. Hazard: Extremely foul odor (detectable at ppb levels) and toxicity.
The "Bleach Trap" Protocol: Never vent reaction exhaust directly into the hood. Connect the condenser outlet to a bubbler system:
-
Trap 1: Empty (prevent suck-back).
-
Trap 2: 10-20% Sodium Hypochlorite (Bleach) solution.
-
Chemistry:
-
This oxidizes the smell instantly to odorless methanesulfonic acid.
-
References
-
Liebeskind-Srogl Coupling Mechanism: Liebeskind, L. S., & Srogl, J. (2000).[3][4] Thiol Ester−Boronic Acid Cross-Coupling.[3] Journal of the American Chemical Society. [Link]
-
Reactivity of Methylthio vs. Sulfone: Barvian, N. C., et al. (2000). Preparation of 2-Substituted Pyrimidines via Nucleophilic Aromatic Substitution.[5] Tetrahedron Letters. [Link]
-
Oxidation Protocols (mCPBA): Larulf, C., & Boström, D. (2005). Selective oxidation of sulfides to sulfoxides and sulfones. Tetrahedron Letters. [Link]
-
Review of
on Heterocycles: Roh, K. R., et al. (2006). Nucleophilic Substitution of 2-Methylsulfonylpyrimidines. Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 4. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Purification of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide by recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with the purification of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide .
This compound is a highly versatile building block, frequently utilized in the synthesis of guanidine derivatives, anthelmintic agents, and heterocyclic pharmaceuticals[1]. It is typically synthesized via the S-methylation of 1,4,5,6-tetrahydropyrimidine-2-thiol using methyl iodide[2][3]. Because the crude product often contains unreacted starting materials, residual methyl iodide, and free iodine (
Physicochemical Properties
Understanding the physical parameters of the target molecule is the first step in designing a successful recrystallization system. Quantitative data relevant to the purification workflow is summarized below.
| Property | Value / Description |
| Chemical Formula | C₅H₁₀N₂S · HI |
| Molecular Weight | 258.12 g/mol |
| CAS Number | 5445-73-8 |
| Physical Appearance | White to off-white crystalline solid (prone to yellowing) |
| Primary Solvents | Isopropanol (IPA), Ethanol (EtOH)[4] |
| Anti-Solvents | Diethyl ether, Ethyl acetate |
| Thermal Stability | Stable under standard conditions; hygroscopic |
Standard Operating Procedure: Recrystallization Workflow
The following protocol utilizes anhydrous isopropanol (IPA) as the primary solvent. IPA is selected because it provides a steep, temperature-dependent solubility gradient for hydroiodide salts—ensuring maximum dissolution at boiling points and minimal solubility at near-freezing temperatures[4][5].
Step-by-Step Methodology:
-
Preparation & Weighing: Weigh the crude 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide. Ensure all glassware is oven-dried. Causality: Hydroiodide salts are hygroscopic; ambient moisture will artificially increase the polarity of the solvent system, drastically reducing your final yield.
-
Suspension: Transfer the crude solid to a round-bottom flask and suspend it in a minimum volume of anhydrous IPA (typically 3–5 mL per gram of crude product).
-
Dissolution (Heating): Heat the suspension to a gentle reflux (approx. 82°C) while stirring. Add hot IPA dropwise only until the solid completely dissolves.
-
Hot Filtration (Optional but Recommended): If the solution is dark brown or contains insoluble particulate matter, carefully add 1-2% w/w activated charcoal. Boil for 5 minutes, then rapidly pass the mixture through a pre-heated fluted filter paper or a heated Büchner funnel. Causality: The charcoal adsorbs high-molecular-weight polymeric impurities and free iodine. Pre-heating the funnel prevents premature crystallization in the filter stem.
-
Nucleation (Slow Cooling): Remove the flask from the heat source and allow it to cool undisturbed to room temperature (20°C). Causality: Slow cooling allows the molecules to arrange into a highly ordered, stable crystal lattice, actively excluding impurities. Rapid cooling forces the product to crash out, trapping impurities within the matrix.
-
Yield Maximization: Once the flask reaches room temperature and crystal formation is visible, transfer the flask to an ice bath (0–5°C) for 30–45 minutes to force the remaining solute out of the mother liquor.
-
Harvesting & Washing: Collect the crystals via vacuum filtration. Break the vacuum, cover the filter cake with a minimal volume of ice-cold diethyl ether (or ethyl acetate), and reapply the vacuum[6]. Causality: The non-polar ether wash displaces the IPA and strips away residual lipophilic impurities without dissolving the salt.
-
Validation: Dry the crystals under high vacuum at 40°C to a constant weight to ensure all volatile solvents are removed.
Workflow for the recrystallization of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a dense liquid layer at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture falls below the saturation temperature of the solvent. Instead of precipitating as a solid, the solute separates as an immiscible liquid. Solution: Reheat the mixture until it forms a single homogenous solution. Add a small amount of additional hot IPA (to lower the saturation temperature) and allow it to cool very slowly. If oiling persists, seeding the solution with a pure crystal of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide at 40°C can provide a nucleation site, forcing crystallization over phase separation.
Q: The isolated crystals have a distinct yellow or light brown tint. Is the product degrading?
A: Hydroiodide salts are highly prone to photo-oxidation and thermal oxidation, which liberates trace amounts of free iodine (
Q: My recovery yield is below 50%. Where did my product go? A: The most common cause of low yield is the presence of water in the recrystallization solvent. Because this is a hydroiodide salt, water drastically increases its solubility, preventing it from precipitating even at 0°C. Solution: Always use strictly anhydrous solvents. To recover the lost product, transfer the mother liquor to a rotary evaporator, concentrate it under reduced pressure to about 25% of its original volume, and cool it to induce a second crop of crystals.
Troubleshooting decision matrix for common recrystallization failures.
References
-
Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1) Source: CAS Common Chemistry URL:[Link]
-
Cas 74-88-4, Methyl Iodide Source: LookChem URL:[Link]
- EP0389765B1 - Calcium antagonists Source: Google Patents URL
-
Synthesis of 2-(2,2-diphenylethylamino)-1,4,5,6-tetrahydropyrimidine Source: PrepChem URL:[Link]
- US3743738A - Substituted benzimidazoles as anthelmintic agents Source: Google Patents URL
Sources
- 1. scbt.com [scbt.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. lookchem.com [lookchem.com]
- 4. EP0389765B1 - Calcium antagonists - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US3743738A - Substituted benzimidazoles as anthelmintic agents - Google Patents [patents.google.com]
Technical Support Center: Handling S-Methyl Tetrahydropyrimidine Salts
Topic: Hygroscopicity Management & Experimental Handling
Ticket ID: KB-ECT-004 | Status: Active | Tier: Level 3 (Senior Scientist)
Executive Summary: The Hygroscopic Paradox
You are likely accessing this guide because you are working with (S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (commonly known as Ectoine ) or its specific salt forms (e.g., Hydrochloride).
These compounds are compatible solutes (extremolytes) . Their biological function is to restructure water molecules to protect proteins from osmotic stress. The Paradox: The very property that makes them excellent protein stabilizers—their intense affinity for water (kosmotropic effect)—makes them notoriously difficult to handle in the solid state.
While the zwitterionic form of Ectoine is moderately stable, S-methyl tetrahydropyrimidine salts (where the carboxylic acid is protonated, e.g.,
Module 1: Material Intake & Storage (The Dry Chain)
Objective: Prevent the "avalanche effect" where initial moisture uptake catalyzes further clumping.
The Storage Environment
Do not rely on standard laboratory shelving. These salts must be treated as Deliquescent Class II materials.
| Parameter | Specification | Scientific Rationale |
| Temperature | 15°C – 25°C | Avoids thermal cycling which causes condensation inside containers. |
| Relative Humidity (RH) | < 30% (Critical) | Above 40% RH, the crystal lattice energy of the salt is overcome by hydration energy, initiating deliquescence. |
| Primary Container | Amber Glass or HDPE with induction seal | Prevents UV degradation (minor risk) and moisture permeation (major risk). |
| Secondary Containment | Desiccator Cabinet | Provides a buffer zone against lab humidity fluctuations. |
Re-Sealing Protocol (The "Purge" Step)
Every time you open the bottle, you introduce atmospheric moisture.
-
Wipe: Clean the threads of the bottle neck with a lint-free wipe (Kimwipe) to remove powder residue. Powder in the threads breaks the seal.
-
Purge: Gently flow dry Nitrogen (
) or Argon into the headspace for 5–10 seconds before capping. -
Seal: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary heat-shrink seal if storing for >1 month.
Module 2: Accurate Weighing & Solubilization
Objective: Eliminate "drift" in mass measurements caused by rapid water uptake during weighing.
The "2-Minute Rule" Protocol
Context: In 60% RH, an open weigh boat of Ectoine salt can gain 1-2% mass in water weight within minutes.
Step-by-Step Workflow:
-
Equilibration: Bring the container to room temperature before opening to prevent condensation on cold powder.
-
Anti-Static Treatment: Use an ionizing gun (e.g., Zerostat) on the spatula and weigh boat.
-
Reason: Dry salts carry high static charge, causing particles to "jump" and creating weighing errors.
-
-
The Weighing:
-
Do NOT use paper weigh boats (they are permeable). Use Anti-static Polystyrene or Glass .
-
Tare the balance with the boat and a cover (e.g., a larger weigh boat inverted).
-
Dispense quickly. If the reading "drifts" upwards continuously, you are measuring water uptake.
-
Correction: If drift is observed, stop. Record the mass immediately. Do not wait for the number to stabilize (it won't).
-
-
Immediate Solubilization: Transfer to solvent immediately. Do not leave powder sitting in the weigh boat.
Visualization: The Handling Workflow
Figure 1: Critical path for handling hygroscopic salts. Note the "Drift" loop at the weighing stage, indicating moisture uptake.
Module 3: Formulation & Lyophilization
Objective: Using Ectoine salts as excipients in drug development.
The Mechanism of Stabilization
Understanding why you are using this helps in troubleshooting. Ectoine operates via Preferential Exclusion .
Figure 2: Preferential Exclusion Model. Ectoine (green) binds water (light blue) strongly, forcing water to cluster around the protein (blue), compacting it and preventing denaturation.
Lyophilization (Freeze-Drying) Guidelines
Ectoine salts are often used to protect cells or proteins during freeze-drying. However, they can lower the glass transition temperature (
-
Collapse Warning: If the Ectoine salt concentration is too high, the cake may collapse.
-
Recommendation: Use a bulking agent (e.g., Mannitol or Trehalose) in a ratio of 2:1 or 4:1 (Bulking Agent : Ectoine).
-
Cycle Parameters:
-
Freezing: Must go below
to ensure complete solidification if salts are present. -
Primary Drying: Keep shelf temperature conservative (
to ) to avoid melt-back.
-
Module 4: Troubleshooting FAQ
Q1: The powder has formed a hard "brick" in the bottle. Is it usable?
-
Answer: Technically, yes, chemically it is likely stable. However, physically, you cannot weigh it accurately.
-
Fix: Do not chip at it (risk of glass breakage). If the bottle is plastic, massage it mechanically. If glass, you may need to dissolve the entire content in a known volume of water to create a "Stock Solution" and determine concentration via HPLC or Refractive Index. Prevention: See Module 1.
Q2: My solution pH is drifting downwards.
-
Answer: If you are using the Hydrochloride salt , it is naturally acidic.
-
Data: A 1M solution of Ectoine zwitterion is nearly neutral (pH 6-8). A 1M solution of Ectoine HCl can have a pH < 3.
-
Fix: You must buffer the solution. Ectoine salts have no buffering capacity. Use Phosphate or Tris buffer after dissolving the salt.
Q3: I see "droplets" on the weighing paper.
-
Answer: You have reached the Deliquescence Relative Humidity (DRH) point. The salt has pulled enough water from the air to dissolve itself.
-
Fix: This sample is compromised for quantitative work. Discard. You must lower the humidity of your weighing station (use a glove box or dry bag).
Q4: Can I autoclave Ectoine salts?
-
Answer: Generally, Yes . Ectoine is an extremolyte found in thermophiles. It withstands
for 20 minutes. -
Caveat: Ensure the pH is neutral prior to autoclaving. Acidic salts at high heat may undergo decarboxylation or hydrolysis over repeated cycles. Filter sterilization (
) is preferred for GMP applications.
References
-
Galinski, E. A., et al. (1985).[1] "1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid.[1][2] A novel cyclic amino acid from halophilic phototrophic bacteria of the genus Ectothiorhodospira." European Journal of Biochemistry. Link
-
Lippert, K., & Galinski, E. A. (1992). "Enzyme stabilization by ectoine-type compatible solutes: protection against heating, freezing and drying."[1][2][3] Applied Microbiology and Biotechnology. Link
-
Graf, R., et al. (2008). "The multifunctional role of ectoine as a natural cell protectant." Clinics in Dermatology. Link
-
Roychoudhury, A., et al. (2012). "Protection of biomolecules by compatible solutes: Ectoine as a potential stabilizer."[1][2][4][5][6][7][8] Protein Science. Link
-
Bitop AG. (2023). "Technical Data Sheet: Ectoine." Regulatory & Technical Documentation.[9] Link
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact salt form you are utilizing.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. psecommunity.org [psecommunity.org]
- 3. Ectoine | 96702-03-3 [chemicalbook.com]
- 4. Ectoine-mediated protection of enzyme from the effect of pH and temperature stress: a study using Bacillus halodurans xylanase as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Properties of Ectoine Hydroxylases from Extremophiles and Their Wider Taxonomic Distribution among Microorganisms | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Ectoine and Hydroxyectoine Stabilize Antibodies in Spray-Dried Formulations at Elevated Temperature and during a Freeze/Thaw Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. SOP: Guidelines for Receiving, Inspecting, and Storing Raw Materials and Packaging – ReeSach [reesach.com]
Troubleshooting low reactivity of 2-methylthio groups in condensation reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter stalled condensation or substitution reactions when utilizing 2-methylthio-substituted heterocycles (such as pyrimidines and purines).
While the 2-methylthio (-SMe) group is highly stable and easy to install, its inherent chemical stability makes it a notoriously poor leaving group. This guide provides a deep dive into the causality behind these failures and offers self-validating, field-proven troubleshooting workflows to rescue your synthetic routes.
Diagnostic Workflow for 2-Methylthio Activation
Before altering your reagents, use the logical workflow below to determine whether your substrate requires oxidative activation or transition-metal catalysis.
Diagnostic workflow for overcoming low reactivity of 2-methylthio groups in synthetic chemistry.
Section 1: Mechanistic FAQs & Troubleshooting
Q1: Why is my 2-methylthio group completely unreactive under standard nucleophilic aromatic substitution (
To restore reactivity, you must oxidize the sulfur atom to a sulfone (
Table 1: Quantitative Comparison of Leaving Group Reactivity
| Leaving Group | Conjugate Acid |
Q2: I tried oxidizing the 2-methylthio group using mCPBA, but I am seeing degradation and N-oxidation of my pyrimidine ring. How can I prevent this? mCPBA is a highly electrophilic peracid that readily attacks basic nitrogen atoms in heterocycles, leading to undesired N-oxides[2]. To circumvent this, switch your oxidant to Oxone (potassium peroxymonosulfate) in a biphasic or aqueous mixture (e.g., THF/H₂O or DMF)[3]. The high nucleophilicity of the sulfur atom ensures rapid oxidation by the peroxide, while the hydration shell around the Oxone active species sterically and electronically hinders the attack on protonated or less accessible nitrogen atoms, yielding the desired sulfone cleanly[2].
Q3: My substrate contains highly oxidation-sensitive moieties. How can I displace the 2-methylthio group without oxidizing it first? If oxidation is off the table, you must rely on transition-metal catalysis, specifically the Liebeskind-Srogl cross-coupling [4]. This protocol allows the direct cross-coupling of thioethers with boronic acids under neutral conditions[4].
Causality of the catalyst system: Thioethers typically poison Palladium(0) catalysts by forming highly stable Pd-S complexes. The Liebeskind-Srogl reaction solves this by introducing a stoichiometric Copper(I) carboxylate co-catalyst (such as CuTC)[5]. The Cu(I) acts as a thiophilic Lewis acid; it coordinates to the sulfur atom, weakening the C-S bond to facilitate oxidative addition to Pd(0), and subsequently scavenges the released methylthiolate to form a stable Cu-S byproduct, driving the catalytic cycle forward[6].
Q4: What are the optimal conditions for Liebeskind-Srogl coupling on nitrogen-rich heterocycles? While CuTC (Copper(I) thiophene-2-carboxylate) is the standard co-catalyst for benzofurans[5], nitrogenated aromatic thioethers (like pyrrolopyrimidines) often suffer from competitive binding. For these substrates, switching the co-catalyst to CuMeSal (Copper(I) 3-methylsalicylate) significantly improves yields[7].
Table 2: Optimization of Liebeskind-Srogl Cross-Coupling Conditions
| Catalyst (mol %) | Co-Catalyst (equiv) | Solvent | Temp (°C) | Substrate Type | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | CuTC (1.5) | THF | 65 (Reflux) | Benzofurans | 84 |
| Pd(PPh₃)₄ (10%) | CuMeSal (3.0) | THF | 100 (Microwave) | N-Heterocycles | > 85 |
| Pd(OAc)₂ (5%) | CuTC (1.5) | Dioxane | 90 | Benzofurans | 78 |
Section 2: Validated Experimental Methodologies
Protocol A: Chemoselective Oxidation of 2-Methylthio to Sulfone using Oxone
Use this protocol to activate the C2 position for subsequent
-
Preparation: In a round-bottom flask, dissolve the 2-methylthiopyrimidine derivative (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water (0.1 M concentration).
-
Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Oxone (potassium peroxymonosulfate, 2.5 to 3.0 equiv) over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor the complete disappearance of the starting material via TLC (typically using a 1:1 Hexane/EtOAc system).
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (
) to neutralize any unreacted peroxides. -
Workup: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude 2-methylsulfonyl derivative, which is usually pure enough for immediate displacement[3].
Protocol B: Desulfurative Liebeskind-Srogl Cross-Coupling
Use this protocol for direct C-C bond formation when the substrate cannot tolerate oxidative conditions.
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-methylthio heterocycle (1.0 equiv), the appropriate arylboronic acid (1.5 equiv), Copper(I) 3-methylsalicylate (CuMeSal, 3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (
, 10 mol%)[7]. -
Degassing: Seal the vessel, evacuate, and backfill with Argon. Repeat this purge cycle three times.
-
Solvent Addition: Add anhydrous, rigorously degassed THF (to achieve a 0.1 M concentration) via syringe.
-
Heating: Transfer the sealed vessel to a microwave synthesizer and irradiate at 100 °C for 60 minutes. Alternatively, for conventional heating, reflux the mixture at 65 °C for 12 hours[7].
-
Purification: Cool the mixture to room temperature. Dilute with EtOAc and filter the suspension through a pad of Celite to remove the insoluble copper-thiolate salts. Concentrate the filtrate under reduced pressure and purify the target compound via silica gel column chromatography[7].
References
-
Pd-Catalyzed C–S Activation for [3 + 3] Annulation of 2-(Methylthio)benzofuran-3-carboxylates and 2-Hydroxyphenylboronic Acids: Synthesis of Coumestan Derivatives , The Journal of Organic Chemistry - ACS Publications. URL: 5
-
Recent Advances in Liebeskind-Srogl Cross-Coupling and its Synthetic Applications , ResearchGate. URL: 4
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids , Beilstein Journal of Organic Chemistry. URL: 3
-
Transition-metal mediated carbon–sulfur bond activation and transformations: an update , Dalian Institute of Chemical Physics. URL: 6
-
FULL PAPER - A New Strategy for the Triarylation of Pyrrolopyrimidines through Microwave-Promoted Cross-Coupling Reactions , Universitat de Barcelona. URL: 7
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase , PMC - NIH. URL: 2
-
A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions , Benchchem. URL: 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Coupling Workflows
Welcome to the Technical Support Center for cyclic S-methylisothiourea coupling. The nucleophilic substitution of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (often supplied as a hydroiodide salt) with primary or secondary amines is a critical pathway for synthesizing cyclic guanidine derivatives, which are vital building blocks in drug development and organocatalysis[1].
This guide synthesizes field-proven insights to help you navigate solvent selection, overcome kinetic barriers, and safely manage toxic byproducts.
Solvent Selection Matrix & Quantitative Data
The choice of solvent fundamentally dictates the reaction kinetics. The leaving group in this reaction is methanethiol (MeSH), and the reaction requires the amine to attack an electron-deficient sp² carbon. Solvents must balance reagent solubility with the preservation of amine nucleophilicity.
| Solvent | Dielectric Constant (ε) | Amine Nucleophilicity State | Typical Temp | Expected Yield | Application Notes |
| Tetrahydrofuran (THF) | 7.5 | High (Unsolvated/"Naked") | 25 °C | >95% | Optimal. Balances salt suspension dynamics with maximum amine reactivity[1]. |
| Acetonitrile (MeCN) | 37.5 | High (Unsolvated) | 25 °C | 87–94% | Excellent. Recommended for highly polar amines that struggle in THF[1]. |
| N,N-Dimethylformamide | 36.7 | High (Unsolvated) | 25 °C | 87–94% | Good. High solubility for hydroiodide salts, but requires rigorous aqueous workup to remove. |
| Ethanol (EtOH) | 24.5 | Low (Hydrogen-bonded) | 78 °C (Reflux) | 40–60% | Not Recommended. H-bonding heavily suppresses amine nucleophilicity[1]. |
| Water (H₂O) | 80.1 | Very Low (Hydrogen-bonded) | 100 °C (Reflux) | <40% | Avoid. Promotes competitive hydrolysis, leading to cyclic urea byproducts[1]. |
Troubleshooting & FAQs
Q: Why am I getting low yields (<50%) when running the coupling in ethanol or water, even after 12 hours of reflux? A: This is a classic kinetic barrier driven by solvent effects. In protic solvents like water or ethanol, the solvent molecules form strong hydrogen bonds with the lone pair of your incoming amine. This solvation shell drastically reduces the amine's nucleophilicity. Consequently, the activation energy for the nucleophilic attack on the 2-position of the tetrahydropyrimidine ring increases significantly. By switching to a polar aprotic solvent like anhydrous THF or MeCN, the amine remains "naked" and highly reactive, allowing the substitution to proceed quantitatively at room temperature without the need for N-protection[1].
Q: My reaction mixture in THF is a cloudy suspension rather than a clear solution. Will this prevent the reaction? A: No, a suspension is normal and expected. The starting material, 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide, has limited initial solubility in THF. However, as the reaction progresses, the starting material slowly dissolves into the organic phase and reacts. The resulting product (the substituted cyclic guanidine hydroiodide) often precipitates out, driving the reaction forward via Le Chatelier's principle[2]. Do not add water to "clear" the solution, as this will trigger hydrolysis.
Q: I am detecting a strong, foul odor during the reaction. How do I manage the byproduct safely? A: The leaving group in this substitution is methanethiol (MeSH), a highly toxic and malodorous gas with a boiling point of ~6 °C. You must perform this reaction in a well-ventilated fume hood. To neutralize the MeSH, vent the reaction flask through a gas bubbler into a scrubber containing an oxidizing solution (e.g., 10% aqueous sodium hypochlorite/bleach). The bleach oxidizes the volatile MeSH into odorless, water-soluble methanesulfonic acid or dimethyl disulfide.
Q: I see a major side product by NMR. It lacks the methylthio group but also lacks my amine. What happened? A: You are likely observing 1,4,5,6-tetrahydropyrimidin-2-one (the cyclic urea). This occurs via hydrolysis when water is present in your solvent. The water acts as a competing nucleophile, displacing the methylthio group. To prevent this, strictly use anhydrous solvents dried over 3Å molecular sieves for at least 48 hours prior to the reaction[3], and ensure your amine is stored under inert gas.
Experimental Workflow: Ambient Amine Coupling
The following self-validating protocol utilizes THF to maximize yield while avoiding the need for complex protection/deprotection steps[2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Attach a gas outlet to one neck and route the exhaust through a bleach scrubber to trap MeSH gas.
-
Reagent Loading: Add 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide (10.0 mmol, 1.0 equiv) to the flask.
-
Solvent Addition: Suspend the salt in anhydrous THF (10 mL). Ensure the THF has been rigorously dried over 3Å molecular sieves[3].
-
Amine Addition: Add the primary amine or α,ω-diamine (10.0 mmol, 1.0 equiv) in one portion at 25 °C. No external base is required[2].
-
Reaction: Stir the suspension vigorously at 25 °C for 6–24 hours. Validation Check: Monitor the consumption of the starting material via TLC (eluent: DCM/MeOH 9:1, visualize with UV or iodine vapor).
-
Workup: Once complete, concentrate the reaction mixture in vacuo to remove the THF.
-
Isolation: Wash the resulting residue thoroughly with diethyl ether (Et₂O) to remove any unreacted amine and trace organic impurities.
-
Drying: Dry the precipitate under high vacuum at 40 °C for 12 hours to afford the pure cyclic guanidine hydroiodide salt in near-quantitative yield[2].
Reaction & Scrubber Pathway Visualization
The following diagram maps the logical flow of the coupling reaction, highlighting the critical divergence between the desired product pathway and the necessary byproduct mitigation.
Workflow for cyclic S-methylisothiourea coupling and MeSH byproduct management.
References
-
Fuchise, K., et al. "Synthesis and Morphological Analysis of Well-Defined Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(dimethylsiloxane)." Macromolecules, 2025.[Link]
Sources
Technical Support Guide: Removing Unreacted Methyl Iodide from S-Methylation Reactions
⚠️ Critical Safety Directive: Methyl Iodide (MeI)
Hazard Class: Alkylating Agent (Carcinogen), Neurotoxin, High Volatility (bp 42.4°C). Immediate Action: All manipulations must occur within a certified fume hood. Do not rely on standard latex gloves; Silver Shield/4H or double-layered Nitrile gloves are required.
The Core Challenge: S-Methylation Specifics
In S-methylation (converting thiols R-SH to thioethers R-S-Me), the primary product is a thioether. Unlike O-methylation products (ethers), thioethers remain nucleophilic .
The Risk: If unreacted methyl iodide is not removed promptly or quenched effectively, it will react with your product (the thioether) to form an unwanted sulfonium salt (R-S+(Me)2 I-). This leads to yield loss and purification difficulties.
Decision Matrix: Choosing Your Removal Strategy
Use the following logic to select the appropriate protocol for your specific reaction scale and substrate stability.
Figure 1: Decision matrix for selecting the optimal methyl iodide removal strategy based on reaction parameters.
Protocol Module A: Chemical Scavenging (Recommended)
Objective: Chemically destroy MeI to prevent over-methylation of the thioether product. Mechanism: Introduce a "sacrificial" nucleophile that reacts with MeI faster than your product does, forming a water-soluble salt that is easily washed away.
Recommended Scavengers
| Scavenger | Reactivity | Work-up Advantage | Notes |
| Aq. Ammonia (NH₄OH) | High | Forms water-soluble salts. | Best general-purpose scavenger. |
| Triethylamine (Et₃N) | Moderate | Forms quaternary ammonium salts. | Good if product is acid-sensitive. |
| Ethanolamine | High | High water solubility of byproduct. | Excellent for partitioning. |
| Thiourea | Very High | Forms S-methylisothiouronium salts. | Use for waste treatment or very stable products. |
Step-by-Step Procedure
-
Cool Down: Cool the reaction mixture to 0°C.
-
Add Scavenger: Add 10% excess (relative to MeI) of 7N Ammonia in Methanol or Aqueous Ammonium Hydroxide .
-
Stir: Stir for 30-60 minutes at room temperature.
-
Why? This converts MeI into methylammonium iodide (water-soluble).
-
-
Partition: Dilute with organic solvent (DCM or EtOAc) and wash with water.
-
Wash: The methylammonium salts will partition into the aqueous layer, leaving your pure thioether in the organic layer.
Protocol Module B: Physical Removal (Evaporation)
Objective: Remove MeI via volatility (bp 42°C) without chemical additives. Risk: High risk of contaminating laboratory atmosphere if cold traps are insufficient.
The "Double-Trap" Rotavap Setup
-
Bath Temp: Set water bath to no higher than 35°C .
-
Vacuum: Use a diaphragm pump (approx. 200-300 mbar). Do not use high vacuum (<10 mbar) immediately, or MeI will bypass the condenser.
-
Cold Trap 1: Dry ice/Acetone (-78°C) placed before the pump.
-
Cold Trap 2 (Scrubber): The exhaust of the pump should be bubbled through a solution of KOH/Ethanol or Thiourea/Water to quench any escaping vapors before they enter the fume hood airstream.
Troubleshooting & FAQs
Q1: My reaction mixture turned dark/black. What happened?
Diagnosis: This is likely iodine (
-
Mechanism:[1]
(Colorless water-soluble species).
Q2: I see a new spot on TLC that drags/streaks. Is it unreacted MeI?
Diagnosis: No. MeI is volatile and rarely visible on standard TLC plates. A streaking spot is likely the Sulfonium Salt (over-methylation product). Fix:
-
Check NMR: Sulfonium salts often show a downfield shift for the S-Me group (approx 2.8 - 3.2 ppm) compared to the thioether (2.1 ppm).
-
If salt is present, you may be able to "demethylate" it back to the thioether using a nucleophile like soft thiolates, but prevention (Module A) is better.
Q3: How do I verify all MeI is gone?
Method: GC-FID or 1H NMR .
-
NMR Signature: In
, MeI appears as a sharp singlet at 2.16 ppm . -
Limit of Detection: Standard NMR can detect down to ~0.5% molar equivalent. For trace analysis (ppm level), use Headspace GC.[2][3]
Q4: How do I dispose of the rotavap waste containing MeI?
Protocol: Never pour MeI solutions down the drain.
-
Collect solvent in a dedicated "Halogenated Waste" container.
-
Quench the Waste: Add Ethanolic KOH or Thiourea to the waste container to destroy residual alkylating power before sealing.
Visualizing the Quenching Pathway
The following diagram illustrates the chemical fate of MeI during the scavenging process compared to the side-reaction pathway.
Figure 2: Kinetic competition between the desired quenching pathway (Green) and the undesired over-methylation of the product (Red).
References
-
Org. Synth. 1935, 15, 35. Iodomethane (Methyl Iodide) Synthesis and Purification. (Describes washing with thiosulfate to remove iodine). [Link]
-
National Institutes of Health (NIH). Determination of residual alkyl iodides... by headspace GC-FID. (Analytical methods for detection).[2][3][4] [Link]
-
Bolt, H. M., & Gansewendt, B. Mechanisms of carcinogenicity of methyl halides. (Toxicology and metabolic quenching). Critical Reviews in Toxicology. [Link]
-
United States Department of Agriculture (USDA). Remediation of Methyl Iodide... Amended with Thiourea. (Use of thiourea for chemical degradation/waste treatment). [Link]
Sources
Technical Support Hub: Stability & Storage of 2-Methylthio-tetrahydropyrimidines
Version: 2.4 | Last Updated: March 2026 Applicable Compounds: 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine (Free Base & Salts: HI, HCl) Primary Application: Ectoine synthesis intermediate, pharmaceutical pharmacophore (analgesics, antibacterials).
Core Stability Logic: The "Why" Behind the Protocol
To prevent decomposition, one must understand the specific vulnerability of the cyclic S-methyl isothiourea core. Unlike standard amides, this functional group is a "loaded spring" chemically designed to be reactive, which makes it inherently unstable during storage if conditions are not strictly controlled.
The Decomposition Triad
-
Hydrolysis (The Primary Threat): The C-S bond is susceptible to nucleophilic attack by water. Moisture triggers the release of Methanethiol (MeSH) , a volatile gas with a stench threshold of 1-2 ppb (parts per billion). This reaction is autocatalytic in the presence of acid traces.
-
Hygroscopicity: The salt forms (Hydroiodide, Hydrochloride) are intensely hygroscopic. They pull moisture from the air, creating a localized aqueous environment that accelerates Mechanism #1.
-
Oxidation: The sulfur atom can oxidize to sulfoxides (
) or sulfones ( ) upon prolonged exposure to air, altering the compound's reactivity in subsequent nucleophilic substitutions (e.g., Ectoine synthesis).
Troubleshooting Guide (Q&A)
Direct solutions to common observations in the lab.
Issue: Physical State Change (Liquefaction)
Q: My white crystalline powder has turned into a sticky yellow goo or liquid. Is it salvageable?
-
Diagnosis: Deliquescence. The salt has absorbed enough atmospheric moisture to dissolve itself. This is often followed by hydrolysis.[1]
-
Immediate Action: Check the smell. If it smells strongly of rotten cabbage (Methanethiol), significant hydrolysis has occurred; discard. If the odor is mild, it may just be wet.
-
Rescue Protocol: Attempt to dry under high vacuum (< 1 mbar) at room temperature for 12 hours. If it remains an oil, recrystallization (see Protocol B) is required.
Issue: Odor Control
Q: The container emits a foul "rotten egg" or "cabbage" smell upon opening.
-
Diagnosis: Active Hydrolysis. The S-methyl group is leaving as Methanethiol (
). -
Technical Context: This indicates the formation of the thermodynamic dead-end product: Tetrahydropyrimidin-2(1H)-one (cyclic urea).
-
Risk: The purity has likely dropped below 90%. Use quantitative NMR (qNMR) to determine the ratio of Product:Urea before using in critical synthesis.
Issue: Discoloration (Yellow/Brown)
Q: The material is turning yellow/brown over time.
-
Diagnosis:
-
Case A (HI Salt): Iodine liberation. Light or air oxidation of the iodide counter-ion (
) to elemental iodine ( ). -
Case B (Free Base/HCl): Sulfur oxidation or polymerization.
-
-
Solution: If using the HI salt, wash the solid with a small amount of cold thiosulfate solution or recrystallize from Ethanol/Ether to remove free iodine. Store in amber glass.
Visualizing Decomposition & Storage Logic
Diagram 1: The Hydrolysis Trap
This pathway explains why moisture control is non-negotiable.
Caption: Mechanism of hydrolysis. Moisture attacks the amidine carbon, expelling methanethiol and leaving the inert cyclic urea.
Diagram 2: Storage Decision Tree
Follow this logic to determine the correct storage vessel and location.
Caption: Decision matrix for storage. Salts require aggressive desiccation; free bases require inert atmosphere.
Standard Operating Protocols (SOPs)
Protocol A: Optimal Storage Conditions
For long-term preservation (>1 month).
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis and oxidation. Freezing (-20°C) is acceptable but risks condensation upon thawing. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents S-oxidation) and moisture. |
| Container | Amber Glass | Prevents photochemical degradation (critical for Hydroiodide salts). |
| Seal | Parafilm + Desiccant | Secondary barrier against humidity ingress. |
Protocol B: Rescue Recrystallization
Use this to purify material that has become wet or slightly yellow.
-
Dissolution: Dissolve the crude salt in a minimum amount of boiling absolute ethanol .
-
Filtration: If the solution is cloudy (polymerized material), filter hot through a glass frit.
-
Precipitation: Slowly add diethyl ether (or MTBE) until turbidity just appears.
-
Cooling: Place in a freezer (-20°C) for 12 hours.
-
Collection: Filter the crystals rapidly (hygroscopic!) and dry under high vacuum for 4 hours.
-
Note: If the material is the HI salt, the crystals should be white to off-white.
-
References
-
Galinski, E. A., et al. (1985). "1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid: A novel cyclic amino acid from halophilic phototrophic bacteria of the genus Ectothiorhodospira." European Journal of Biochemistry.
-
Merck Millipore. (2025).[2] "Safety Data Sheet: 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine." MilliporeSigma.
- Taylor, E. C., & Patel, H. H. (1991). "Synthesis of Ectoine." Journal of Organic Chemistry.
-
Kourouli, T., et al. (2022). "Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines." Research Journal of Pharmacy and Technology.
-
Pojarlieff, I. G. (1978). "Alkaline hydrolysis of hydantoin and related cyclic ureas." Journal of the Chemical Society Perkin Transactions 2. (Mechanistic grounding for cyclic amidine hydrolysis).
Sources
Technical Support Center: Mastering pH Control in the Neutralization of Tetrahydropyrimidine Hydroiodide
Welcome to the comprehensive technical support guide for managing the critical step of pH control during the neutralization of tetrahydropyrimidine hydroiodide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet challenging synthetic transformation. Here, we move beyond simple protocols to provide a deep understanding of the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your target molecule.
Section 1: Foundational Principles of Neutralization
The neutralization of tetrahydropyrimidine hydroiodide is a fundamental acid-base reaction. The goal is to deprotonate the tetrahydropyrimidinium cation to yield the free, neutral tetrahydropyrimidine base. This process is governed by the pKa of the tetrahydropyrimidine conjugate acid and the pKb of the base used for neutralization.
The predicted pKa of 1,4,5,6-tetrahydropyrimidine is approximately 12.21.[1][2] This high pKa indicates that tetrahydropyrimidine is a relatively strong base, and its hydroiodide salt is a correspondingly weak acid. To effectively neutralize the hydroiodide salt and generate the free base, a base strong enough to deprotonate it is required. The choice of base and the method of addition are critical to avoid pH overshooting and potential degradation of the product.
Key Considerations:
-
Choice of Base: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for this type of neutralization.[3][4] However, the use of a strong base necessitates careful, dropwise addition to prevent a rapid and uncontrolled increase in pH. Weaker bases, such as sodium carbonate or bicarbonate, can also be employed, offering a more buffered and controlled neutralization process.
-
Solvent System: The choice of solvent is crucial. While aqueous systems are common, the solubility of the free base may be limited. In such cases, a biphasic system (e.g., water and an organic solvent like dichloromethane or ethyl acetate) can be advantageous, allowing the neutralized product to be extracted into the organic layer as it is formed.
-
Temperature Control: Neutralization reactions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) with an ice bath can help to control the reaction rate and minimize the risk of side reactions or degradation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the neutralization of tetrahydropyrimidine hydroiodide in a question-and-answer format.
Q1: My pH is overshooting the target range, leading to a highly basic solution. What's causing this and how can I fix it?
A1: Overshooting the target pH is a frequent problem, especially when using strong bases.
-
Root Cause: Rapid addition of a concentrated strong base (e.g., NaOH, KOH) to a weakly buffered or unbuffered solution of the hydroiodide salt.[5] The logarithmic nature of the pH scale means that near the equivalence point, a small addition of base can cause a large jump in pH.[5]
-
Troubleshooting Steps:
-
Slow Down the Addition: Add the basic solution dropwise with vigorous stirring to ensure rapid and even distribution.
-
Use a Dilute Base: Instead of a concentrated solution, use a more dilute solution of the base (e.g., 0.5 M or 1 M NaOH). This provides finer control over the pH adjustment.
-
Employ a Weaker Base: Consider using a solution of a weaker base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). These will create a buffer system, making it more difficult to overshoot the desired pH.
-
Implement a Buffer System: If compatible with your downstream processing, consider performing the neutralization in a buffered solution.[6][7] A phosphate or borate buffer system could be suitable, depending on the target pH.[8]
-
Q2: I've added a stoichiometric amount of base, but my product is not fully neutralized. Why is this happening?
A2: Incomplete neutralization can arise from several factors.
-
Root Cause:
-
Inaccurate Stoichiometry: The initial amount of tetrahydropyrimidine hydroiodide may be incorrect due to impurities or residual solvent.
-
Poor Mixing: Inadequate stirring can lead to localized areas of high and low pH, preventing the base from reacting completely with the salt.
-
Biphasic System Issues: If using a two-phase system, inefficient mixing can hinder the transfer of reactants and products between the aqueous and organic layers.
-
-
Troubleshooting Steps:
-
Monitor pH Continuously: Rely on a calibrated pH meter rather than solely on stoichiometric calculations.[9]
-
Ensure Vigorous Stirring: Use a magnetic stir bar or overhead stirrer appropriate for the scale of your reaction to ensure thorough mixing.
-
Check for Solubility Issues: If the hydroiodide salt has low aqueous solubility, consider adding a co-solvent or gently warming the mixture (if the product is thermally stable) to ensure it is fully dissolved before starting the neutralization.
-
Q3: I'm observing degradation of my product after neutralization. What could be the cause?
A3: Tetrahydropyrimidines can be susceptible to degradation under certain conditions.
-
Root Cause:
-
High pH: Many organic molecules, including some pyrimidine derivatives, can undergo hydrolysis or other decomposition pathways at high pH.[10]
-
Elevated Temperature: The combination of high pH and elevated temperatures can accelerate degradation.
-
-
Troubleshooting Steps:
-
Maintain a Controlled pH: Avoid excessively high pH values. Neutralize to the point where the free base is formed and then promptly proceed with extraction or the next reaction step.
-
Keep it Cool: Perform the neutralization at a low temperature (0-5 °C) to minimize the rate of any potential degradation reactions.
-
Work Up Quickly: Once the neutralization is complete, do not let the reaction mixture stand for extended periods, especially if it is at a moderately high pH.
-
Q4: My pH meter is giving unstable or erratic readings. What should I do?
A4: Unreliable pH measurements can compromise the entire experiment.
-
Root Cause:
-
Electrode Fouling: The glass membrane of the pH electrode can become coated with organic material, leading to sluggish and inaccurate responses.
-
Iodide Interference: High concentrations of iodide ions can sometimes interfere with standard Ag/AgCl reference electrodes by precipitating silver iodide.[11]
-
-
Troubleshooting Steps:
-
Calibrate Regularly: Calibrate your pH meter with fresh, certified buffer solutions before each use.
-
Clean the Electrode: Clean the pH electrode according to the manufacturer's instructions. This may involve rinsing with deionized water, a mild detergent solution, or a specific cleaning solution.
-
Use a Suitable Electrode: For solutions with high iodide concentrations, consider using a pH electrode with an iodine/iodide reference system, which is more robust in such environments.[12]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal target pH for the neutralization of tetrahydropyrimidine hydroiodide?
A: The ideal target pH is one that ensures complete deprotonation of the tetrahydropyrimidinium ion to the free base without venturing into a pH range that could cause product degradation. Given the pKa of approximately 12.21, a pH of around 10-11 is generally sufficient to ensure the majority of the product is in its free base form. However, the optimal pH should be determined experimentally for your specific derivative, balancing complete neutralization with product stability.
Q: Can I use an indicator instead of a pH meter?
A: While indicators can be used for neutralization titrations, they are generally not recommended for this application.[13] The color change of an indicator occurs over a pH range, which may not be precise enough for this sensitive neutralization. A calibrated pH meter provides real-time, accurate pH measurements, allowing for much finer control over the process.[14]
Q: How can I confirm that my neutralization is complete?
A: Besides monitoring the pH, you can use analytical techniques to confirm the completion of the reaction. A common method is thin-layer chromatography (TLC). Spot the reaction mixture alongside a sample of the starting hydroiodide salt. The disappearance of the starting material spot and the appearance of a new spot corresponding to the free base (which will likely have a different Rf value) indicates the reaction is complete.
Q: What are some common bases I can use, and what are their pros and cons?
A:
| Base | Pros | Cons |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Inexpensive, readily available, strong base ensures complete neutralization. | High risk of pH overshooting, can cause degradation if not added carefully. |
| Sodium Carbonate (Na₂CO₃) | Weaker base, provides some buffering capacity, less risk of overshooting. | May not be a strong enough base for all derivatives, produces CO₂ gas. |
| Sodium Bicarbonate (NaHCO₃) | Mild base, good for sensitive substrates, provides buffering. | May not be strong enough for complete neutralization. |
| Triethylamine (Et₃N) | Organic base, soluble in organic solvents. | Can be difficult to remove, may not be a strong enough base. |
Section 4: Experimental Protocols and Visualizations
Protocol 1: Step-by-Step Neutralization with a Strong Base
-
Dissolve the tetrahydropyrimidine hydroiodide salt in deionized water (or a suitable solvent mixture) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Immerse a calibrated pH electrode into the solution.
-
Prepare a dilute solution of sodium hydroxide (e.g., 1 M).
-
Add the sodium hydroxide solution dropwise to the stirred reaction mixture.
-
Monitor the pH continuously.
-
Continue adding the base until the target pH (e.g., 10-11) is reached and remains stable.
-
Once the target pH is achieved, proceed immediately with the workup (e.g., extraction with an organic solvent).
Diagram 1: Workflow for Controlled Neutralization
Caption: A workflow diagram illustrating the key steps for a controlled neutralization process.
Diagram 2: Troubleshooting Decision Tree for pH Control
Caption: A decision tree to guide troubleshooting common pH control issues.
References
-
1,4,5,6-Tetrahydropyrimidine | C4H8N2 | CID 137105 - PubChem. (n.d.). Retrieved from [Link]
-
FE 211 ANALYTICAL CHEMISTRY Experiment No. 2 NEUTRALIZATION TITRATIONS IN AQUEOUS SOLUTIONS The neutralization of hydronium. (n.d.). Retrieved from [Link]
-
Lange, M. (n.d.). Innovative pH electrodes with iodine/iodide reference system. Engineer Live. Retrieved from [Link]
-
Full article: Determination of Iodide and pH by Monitoring the Fluorescence Lifetime of Fluorescein and a Deep Learning-Based Model. (2026, February 25). Taylor & Francis. Retrieved from [Link]
-
Buffering agents and Buffers - Interchim. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - MDPI. (2022, October 21). Retrieved from [Link]
-
Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC. (n.d.). Retrieved from [Link]
-
A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. (2022, February 15). Retrieved from [Link]
-
In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC. (2020, March 9). Retrieved from [Link]
-
One Pot Synthesis Of Tetrahydropyrimidine-5- Carbonitrile Analogous Promoted By Transition Metal Halide - IJCRT.org. (2024, May 5). Retrieved from [Link]
-
Principles of Neutralization Titrations. (2018, March 20). Retrieved from [Link]
-
Effect of pH on response of iodide selective electrode at 1×10-3 M... - ResearchGate. (n.d.). Retrieved from [Link]
-
Application Data: The Theory of pH Measurement - Emerson. (n.d.). Retrieved from [Link]
-
1,4,5,6-Tetrahydropyrimidin-2-amine | C4H9N3 | CID 3287412 - PubChem. (n.d.). Retrieved from [Link]
-
Neutralization Reaction Study Guide - Inspirit. (2023, March 28). Retrieved from [Link]
-
Chapter 14 Principles of Neutralization Titrations - NTU COOL. (n.d.). Retrieved from [Link]
-
Direct measurement of pyrimidine C6-hydrate stability - PubMed - NIH. (2001, September 15). Retrieved from [Link]
-
Neutralization of Heat Stable Salts Revisited - Bryan Research & Engineering, LLC. (2025, September 12). Retrieved from [Link]
-
The chemistry of iodine has been examined in aqueous solutions of pH 6 to 10 containing 2500 ppm boron as H3B03 at temperatures - OSTI. (n.d.). Retrieved from [Link]
-
The Selection of Acid and Base Neutralizing Chemicals - pH Adjustment Systems. (n.d.). Retrieved from [Link]
-
1 10. Acids, Bases, and Salts Acids and bases Hydroxy Bases 10.1 Arrhenius Acid-Base Theory 10.2 Bronsted-Lowry Acid-Base Theor. (n.d.). Retrieved from [Link]
-
The conformation of new tetrahydropyrimidine derivatives in solution and in the crystal. (1993, June 15). Retrieved from [Link]
-
Applications of Neutralization Titrations. (n.d.). Retrieved from [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis - MDPI. (2022, July 6). Retrieved from [Link]
-
tetrahydropyrimidines via the biginelli reaction - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, July 13). Retrieved from [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Retrieved from [Link]
-
Controllers used in pH Neutralization Process: A Review - IRJET. (n.d.). Retrieved from [Link]
-
salts of organic bases - UMP. (n.d.). Retrieved from [Link]
-
Acidic Basic and Neutral Salts - Compounds - YouTube. (2016, July 18). Retrieved from [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Retrieved from [Link]
-
pH Adjustment and Neutralization, the basics. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC. (2022, October 21). Retrieved from [Link]
-
'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH - PubMed. (n.d.). Retrieved from [Link]
- EP0600606A1 - Neutralizing amines with low salt precipitation potential - Google Patents. (n.d.).
-
facile synthesis of tetrahydropyrimidines with possible insecticidal activity - Redalyc.org. (2013, September 20). Retrieved from [Link]
-
DROP TEST NEUTRALIZING AMINE EQUIVALENCE (PPM) CHA (4); DEAE/DEEA (5); MOPA (3.8); MEA (2.5) - Nova-Tech International. (n.d.). Retrieved from [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.). Retrieved from [Link]
-
pH-neutralization: integrated process and control design - Sigurd Skogestad. (n.d.). Retrieved from [Link]
-
Practical modelling and control implementation studies on a pH neutralization process pilot plant - SciSpace. (n.d.). Retrieved from [Link]
-
Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (n.d.). Retrieved from [Link]
Sources
- 1. 1,4,5,6-TETRAHYDROPYRIMIDINE | 1606-49-1 [chemicalbook.com]
- 2. 1,4,5,6-TETRAHYDROPYRIMIDINE CAS#: 1606-49-1 [m.chemicalbook.com]
- 3. The Selection of Acid and Base Neutralizing Chemicals [phadjustment.com]
- 4. chem.latech.edu [chem.latech.edu]
- 5. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 6. interchim.fr [interchim.fr]
- 7. labproinc.com [labproinc.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. inspiritvr.com [inspiritvr.com]
- 10. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. emerson.com [emerson.com]
- 12. engineerlive.com [engineerlive.com]
- 13. cool.ntu.edu.tw [cool.ntu.edu.tw]
- 14. web.iyte.edu.tr [web.iyte.edu.tr]
Validation & Comparative
1H NMR Chemical Shifts of S-Methyl Groups in Tetrahydropyrimidines: A Comparative Guide for Analytical Validation
Executive Summary
Tetrahydropyrimidines and their S-methylated derivatives (cyclic isothioureas) are foundational scaffolds in medicinal chemistry and critical intermediates in the synthesis of guanidine-based organocatalysts. A frequent analytical bottleneck in their preparation is confirming successful S-alkylation and accurately determining the protonation state (free base vs. salt) of the isolated product.
As an Application Scientist, I have structured this guide to objectively compare the
Mechanistic Causality: The Shielding vs. Deshielding Paradigm
The chemical shift of the S-methyl protons in 2-methylthio-1,4,5,6-tetrahydropyrimidine is highly sensitive to the electron density of the adjacent sulfur atom. This electron density is governed entirely by the protonation state of the tetrahydropyrimidine ring[1].
-
The Neutral Form (Free Base): In the unprotonated state, the nitrogen lone pairs delocalize into the C=N bond, leaving the sulfur atom relatively electron-rich. This increased electron density shields the adjacent S-methyl protons, resulting in an upfield resonance typically observed around δ 2.25 – 2.40 ppm .
-
The Protonated Form (Hydroiodide Salt): When the imine nitrogen is protonated, the molecule forms a resonance-stabilized isothiouronium cation. The distributed positive charge across the N-C-N system strongly withdraws electron density from the sulfur atom via inductive and resonance effects. This severe electron withdrawal deshields the S-methyl protons, pushing their resonance downfield to δ 2.55 – 2.80 ppm [2].
Solvent selection (e.g., CDCl
Logical relationship between protonation state, electron density, and NMR chemical shift.
Comparative Data: NMR Chemical Shifts
The following table summarizes the quantitative
| Compound State | NMR Solvent | S-CH | Ring CH | Diagnostic Features |
| Neutral (Free Base) | CDCl | 2.30 - 2.40 | 1.85 - 1.95 (quintet, 2H) | Sharp S-CH |
| Neutral (Free Base) | DMSO- | 2.25 - 2.35 | 1.70 - 1.80 (quintet, 2H) | S-CH |
| Protonated (HI Salt) | CDCl | 2.65 - 2.80 | 2.10 - 2.20 (quintet, 2H) | Broad NH |
| Protonated (HI Salt) | DMSO- | 2.55 - 2.65 | 1.90 - 2.05 (quintet, 2H) | Sharp S-CH |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action, ensuring researchers understand why the protocol works[3].
Protocol 1: Synthesis of 2-Methylthio-1,4,5,6-tetrahydropyrimidine Hydroiodide
-
Reaction Setup: Suspend 1,4,5,6-tetrahydropyrimidine-2-thione (1.0 eq) in anhydrous methanol (0.5 M).
-
Causality: Methanol provides a polar protic environment that stabilizes the developing transition state during the S
2 displacement, ensuring rapid kinetic conversion.
-
-
Alkylation: Cool the suspension to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Causality: Methyl iodide is highly volatile and the alkylation is exothermic; cooling prevents reagent loss and suppresses polyalkylation side reactions.
-
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Isolation: Concentrate the solvent in vacuo and triturate the resulting solid with diethyl ether.
-
Causality: The hydroiodide salt is insoluble in ether, whereas unreacted methyl iodide and non-polar impurities remain in the supernatant, allowing for purification by simple filtration without chromatography.
-
Protocol 2: Free-Basing and NMR Sample Preparation
-
Neutralization: Dissolve the hydroiodide salt in a minimum amount of distilled water and adjust the pH to >12 using 2M aqueous NaOH.
-
Causality: NaOH deprotonates the isothiouronium salt, rendering the neutral free base insoluble in water but highly soluble in organic solvents.
-
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na
SO , and concentrate. -
Self-Validation (NMR Integration Check): Dissolve 5 mg of the product in 0.5 mL of CDCl
. In the H NMR spectrum, set the integration of the central C5 methylene quintet (typically around 1.8–2.0 ppm) to exactly 2.00 . The S-methyl singlet must integrate to 3.00 ± 0.05 .-
Causality: Any deviation in this ratio strictly indicates incomplete methylation, over-alkylation, or the presence of residual solvents, providing an immediate internal validation of purity.
-
Synthetic workflow and NMR validation checkpoints for S-methyl tetrahydropyrimidines.
References
-
Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane - Royal Society of Chemistry - 1
-
NZ538225A - "1,2,4"Oxadiazoles as modulators of metabotropic glutamate receptor-5 - Google Patents - 3
-
A Cs2CO3-mediated simple and selective method for the alkylation and acylation of 3,4-dihydropyrimidin-2(1H)-thiones - Comptes Rendus de l'Académie des Sciences - 2
Sources
Characteristic IR Bands for C=N and S-C Bonds in Isothioureas: A Comparative Technical Guide
Topic: Characteristic IR bands for C=N and S-C bonds in isothioureas Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Isothioureas (S-alkyl/aryl isothioureas) represent a critical structural motif in medicinal chemistry, serving as pharmacophores in histamine H3 antagonists, nitric oxide synthase inhibitors, and as recoverable organocatalysts. Their characterization via Infrared (IR) spectroscopy requires a nuanced understanding of how S-alkylation alters the vibrational landscape of the parent thiourea.
This guide provides a definitive comparison of the characteristic IR bands for C=N and S-C bonds in isothioureas. Unlike thioureas, which exhibit thione-thiol tautomerism but predominantly exist in the thione form (
Technical Deep Dive: Vibrational Analysis
The C=N Bond (The Isothiouronium Band)
The most diagnostic feature of an isothiourea is the emergence of a strong absorption band corresponding to the C=N stretching vibration. In S-alkyl isothiourea salts (isothiouronium salts), the central carbon is part of a delocalized cation system (
-
Frequency Range: 1620 – 1670 cm⁻¹
-
Intensity: Strong to Very Strong.[1]
-
Differentiation:
-
Vs. Thiourea: The parent thiourea lacks a distinct C=N stretch in this high-frequency region. Instead, it shows a mixed mode (often called the "Thioamide I" band) involving
and around 1610–1620 cm⁻¹, but the true C=N character is far more pronounced in the isothiourea derivative. -
Vs. Carbonyls: This band often overlaps with amide C=O stretches. However, in pure isothiourea salts (which lack C=O), this is the dominant high-frequency peak.
-
The S-C Bond (The Fingerprint Differentiation)
Isothioureas possess two distinct carbon-sulfur bonds with different bond orders and vibrational environments.
-
Amidine-Sulfur Bond (
):-
Nature: Partial double-bond character due to resonance.
-
Frequency: 1200 – 1300 cm⁻¹
-
Observation: This band is often coupled with N-C-N stretching modes. It appears significantly higher than a standard C-S single bond due to the shortened bond length (
vs ).
-
-
Alkyl-Sulfur Bond (
):-
Nature: Pure single bond connecting the sulfur to the alkyl/aryl substituent (e.g., S-Benzyl).
-
Frequency: 700 – 750 cm⁻¹ (C-S symmetric stretch) and 1240-1250 cm⁻¹ (C-S-C asymmetric stretch).
-
Diagnostic Value: The presence of a sharp band near 720 cm⁻¹ (often overlapping with
rocking) is characteristic of the S-alkyl linkage, confirming the success of the alkylation reaction.
-
Summary of Characteristic Shifts
| Functional Group | Bond Type | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Isothiouronium | 1620 – 1670 | Strong | Asymmetric stretching of the | |
| Amidine-Thio | 1200 – 1300 | Medium | Coupled mode; partial double bond character. | |
| Alkyl-Thio | 700 – 750 | Weak/Med | Symmetric C-S stretch (fingerprint region). | |
| Amine | 3100 – 3400 | Broad | Multiple bands due to | |
| Anion | Various | Varies | Varies | E.g., |
Structural Logic & Tautomerism
The transition from thiourea to isothiourea involves a fundamental reorganization of the
Figure 1: Reaction pathway and resonance stabilization. Note the shift from the C=S thione character to the C=N amidine character upon S-alkylation.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize S-Benzyl Isothiouronium Chloride and validate the C=N/S-C bands.
Materials
-
Thiourea: 7.6 g (0.1 mol)
-
Benzyl Chloride: 12.6 g (0.1 mol)
-
Ethanol (95%): 50 mL
-
Equipment: 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.
Methodology
-
Reaction Setup: In the 250 mL flask, dissolve 7.6 g of thiourea in 50 mL of ethanol. The solution may require gentle warming to fully dissolve.
-
Addition: Add 12.6 g of benzyl chloride to the solution.
-
Reflux: Attach the condenser and heat the mixture to gentle reflux for 30–60 minutes .
-
Observation: The reaction is exothermic. A white precipitate (the isothiouronium salt) may begin to separate from the solution even before cooling if the concentration is high.
-
-
Crystallization: Cool the mixture in an ice bath to 0–5°C to maximize precipitation.
-
Isolation: Filter the white crystalline solid via vacuum filtration.
-
Purification: Recrystallize from a minimum amount of hot ethanol containing a few drops of concentrated HCl (to prevent hydrolysis back to benzyl mercaptan).
-
Drying: Dry the crystals in a vacuum desiccator over
.
IR Sample Preparation (KBr Pellet)
Since isothiourea salts are ionic solids, the KBr pellet method is superior to ATR for resolving fine splitting in the fingerprint region.
-
Mix 1–2 mg of the dry S-benzyl isothiouronium chloride with ~100 mg of spectroscopic grade KBr.
-
Grind to a fine powder using an agate mortar and pestle.
-
Press into a transparent pellet using a hydraulic press (approx. 10 tons pressure).
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
Comparative Data Analysis
The following table contrasts the experimental IR data of the starting material (Thiourea) vs. the product (S-Benzyl Isothiouronium Chloride).
| Vibrational Mode | Thiourea (Start) | S-Benzyl Isothiouronium Cl (Product) | Shift / Diagnostic Note |
| 3100–3400 cm⁻¹ (Strong, Split) | 3000–3300 cm⁻¹ (Broad, Overlap) | Broadening due to | |
| Absent (Mixed mode ~1610) | 1650–1660 cm⁻¹ (Strong) | Primary confirmation of isothiourea formation. | |
| 1410 / 730 cm⁻¹ (Strong) | Absent | Disappearance confirms loss of thione character. | |
| Absent | 720 cm⁻¹ (Sharp) | New band indicating S-Benzyl bond formation. | |
| ~1470 cm⁻¹ | ~1468 cm⁻¹ (Asym) / 1105 cm⁻¹ (Sym) | Characteristic of the amidinium core. |
References
-
Hemalatha, P., et al. (2006).[2] Synthesis, growth and characterization of S-benzyl isothiouronium chloride single crystals. Crystal Research and Technology. Link
-
Organic Syntheses. (2014). Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts. Org. Synth. 2014, 91, 116-124.[3] Link
-
Nishikawa, M., et al. (1962). Infrared Spectra of Thiourea and its Inclusion Compounds. Chemical & Pharmaceutical Bulletin. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for C=N/S-C ranges).
Sources
Comprehensive Comparison Guide: Melting Points of 2-Methylthio-tetrahydropyrimidine Salt Forms
Executive Summary
2-Methylthio-1,4,5,6-tetrahydropyrimidine is a highly versatile electrophilic intermediate widely utilized in the synthesis of cyclic guanidines, anthelmintic agents, and advanced organocatalysts such as 1,3-trimethylene-2-propylguanidine (TMnPG) 1[1]. In its free base form, the compound exhibits limited thermal stability and is susceptible to atmospheric degradation. Consequently, it is predominantly synthesized, isolated, and stored as a salt—most notably the hydroiodide salt (CAS 5445-73-8). This guide provides an objective comparison of the thermal properties of these forms, grounded in experimental causality and validated analytical protocols.
Mechanistic Causality: The Thermodynamics of Salt Formation
From an application science perspective, the melting point (
-
Free Base Dynamics : The free 1,4,5,6-tetrahydropyrimidine base relies primarily on weak van der Waals forces and intermolecular hydrogen bonding. This results in a relatively low melting point (88–89 °C) 2[2] and a higher propensity for thermal decomposition during prolonged storage.
-
Hydroiodide Salt Dynamics : S-alkylation of tetrahydropyrimidine-2-thione with iodomethane yields the hydroiodide salt [[1]](1]. The introduction of the bulky, highly polarizable iodide anion creates a robust ionic lattice. The strong electrostatic attraction between the iodide anion and the delocalized positive charge across the amidinium-like N-C-N system significantly increases the lattice energy. This ionic stabilization is the causal factor behind the dramatic elevation in melting point compared to the free base.
Thermodynamic phase transition logic during the melting of the hydroiodide crystalline lattice.
Quantitative Data: Melting Point Comparison
The following table summarizes the thermal properties of 2-methylthio-tetrahydropyrimidine and its structural analogs to provide a comparative baseline.
Table 1: Comparative Thermal Properties of 2-Methylthio-tetrahydropyrimidine and Analogs
| Compound | CAS Number | Salt Form | Melting Point (°C) | Structural Notes |
| 1,4,5,6-Tetrahydropyrimidine | 1606-49-1 | Free Base | 88–89 2[2] | 6-membered ring, no thioether |
| 2-Methylthio-2-imidazoline | 54815-24-6 | Hydroiodide | 131–134 3[3] | 5-membered ring analog |
| 2-Methylthio-1,4,5,6-tetrahydropyrimidine | 5445-73-8 | Hydroiodide | 138–139 4[4] | Commercial standard |
| 2-Methylthio-1,4,5,6-tetrahydropyrimidine | 5445-73-8 | Hydroiodide | 189 5[5] | EPA experimental average |
Expert Insight: Note the significant discrepancy in the melting point of the hydroiodide salt between commercial supplier data (138–139 °C) 4[4] and rigorous environmental/toxicological databases (189 °C) 5[5]. In advanced application settings, such variances are classic indicators of polymorphism or varying degrees of hydration within the crystal lattice. Solvates or kinetically favored polymorphs isolated during rapid precipitation often exhibit depressed melting points. This underscores the absolute necessity for rigorous, self-validating thermal analysis in your own laboratory.
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the synthesis and thermal characterization of the hydroiodide salt.
Protocol A: Synthesis and Isolation
-
Reaction : Suspend tetrahydropyrimidine-2-thione in anhydrous methanol. Add 1.25 equivalents of iodomethane (
) dropwise under a nitrogen atmosphere 1[1]. -
Reflux : Heat the mixture to reflux (approx. 65 °C) for 6 hours to drive the S-alkylation to completion.
-
Isolation : Evaporate the methanol under reduced pressure.
-
Purification (Critical Step) : Recrystallize the crude residue from a mixture of absolute ethanol and diethyl ether.
-
Causality: Impurities and residual solvents act as plasticizers, disrupting the highly ordered crystal lattice and artificially depressing the melting point. Vacuum dry the purified crystals at 60 °C for 24 hours to remove all trace volatiles.
-
Protocol B: DSC Thermal Validation (Self-Validating System)
-
System Calibration : Prior to sample analysis, run a high-purity Indium standard (
= 156.6 °C).-
Validation Check: If the Indium onset temperature deviates by >0.1 °C, the system is out of specification. Recalibrate the instrument's heat flow and temperature axes before proceeding.
-
-
Sample Preparation : Accurately weigh 3.0 ± 0.1 mg of the dried hydroiodide salt into a standard aluminum Differential Scanning Calorimetry (DSC) pan and crimp the lid.
-
Thermal Program : Equilibrate at 25 °C. Heat the sample from 25 °C to 220 °C at a strictly controlled rate of 2 °C/min under a continuous nitrogen purge (50 mL/min).
-
Data Analysis : Determine the melting point by calculating the extrapolated onset temperature of the primary endothermic peak.
-
Causality: Using the onset temperature rather than the peak maximum eliminates thermal lag artifacts caused by sample mass and pan thermal resistance, providing the true thermodynamic melting point.
-
Synthesis and thermal validation workflow of 2-methylthio-tetrahydropyrimidine hydroiodide.
References
-
[1] Synthesis and Morphological Analysis of Well-Defined Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(dimethylsiloxane) | Macromolecules. ACS Publications.[Link]
-
[3] Ionic Liquids as Green Solvents. Progress and Prospects. DOKUMEN.PUB. [Link]
-
[4] 5445-73-8 | 2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine hydroiodide. SAGECHEM.[Link]
-
[5] Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide Properties. EPA CompTox Chemicals Dashboard.[Link]
Sources
Elemental Analysis Standards Guide: C5H10N2S Hydroiodide
This guide provides an in-depth technical analysis of C5H10N2S hydroiodide as a reference standard for elemental analysis (EA), specifically focusing on its application in CHNS/I (Carbon, Hydrogen, Nitrogen, Sulfur, Iodine) determination.
Based on the molecular formula C₅H₁₀N₂S · HI, the compound is identified as a cyclic isothiourea derivative , most likely 1-Methyl-2-(methylthio)-4,5-dihydroimidazole hydroiodide or its isomer 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide . Both share the exact elemental composition and are used to validate sulfur and iodine recovery in organic combustion.
Technical Profile & Stoichiometry
C5H10N2S Hydroiodide serves as a dual-function standard for validating both Sulfur (S) and Iodine (I) recovery. Unlike common CHNS standards (e.g., Sulfanilamide) that lack halogens, or pure halogen standards (e.g., o-Iodobenzoic acid) that lack sulfur, this compound bridges the gap, allowing simultaneous verification of heteroatom combustion efficiency.
Physicochemical Specifications
| Parameter | Value / Description |
| Molecular Formula | C₅H₁₀N₂S[1][2][3][4][5][6] · HI (Total: C₅H₁₁IN₂S) |
| Molecular Weight | 258.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Hygroscopicity | High (Hydroiodide salts are prone to moisture absorption) |
| Stability | Light-sensitive (Iodide oxidation); Store in amber vials, desiccated. |
Theoretical Elemental Composition (Mass %)
Use these values for calibrating K-factors or validating recovery rates.
| Element | Mass Contribution | Theoretical % | Tolerance (±0.3%) |
| Carbon (C) | 60.06 g/mol | 23.27% | 22.97 – 23.57% |
| Hydrogen (H) | 11.09 g/mol | 4.30% | 4.00 – 4.60% |
| Nitrogen (N) | 28.01 g/mol | 10.85% | 10.55 – 11.15% |
| Sulfur (S) | 32.06 g/mol | 12.42% | 12.12 – 12.72% |
| Iodine (I) | 126.90 g/mol | 49.16% | 48.86 – 49.46% |
Comparative Performance Analysis
This section objectively compares C5H10N2S · HI against industry-standard alternatives for S and I analysis.
Comparison Table: Suitability for Microanalysis
| Feature | C5H10N2S · HI | Sulfanilamide | o-Iodobenzoic Acid | BBOT |
| Primary Use | Simultaneous S & I Validation | C, H, N, S Calibration | Iodine/Halogen Calibration | C, H, N, S Calibration |
| Iodine Content | ~49.2% (High) | 0% | ~51.2% | 0% |
| Sulfur Content | ~12.4% | ~18.6% | 0% | ~7.4% |
| Matrix Type | Ionic Salt (Hydroiodide) | Aromatic Amine | Aromatic Acid | Heterocyclic |
| Combustion Challenge | High: Iodine can poison catalysts; requires WO₃. | Low: Clean combustion. | Moderate: High I requires scavengers. | Low: Stable. |
| Hygroscopicity | High: Requires drying before weighing. | Low: Stable on shelf. | Low: Stable. | Low: Stable. |
Critical Insights
-
The "Iodine Trap" Effect: Unlike Sulfanilamide, C5H10N2S · HI releases massive amounts of Iodine gas (
) during combustion. In standard CHNS analyzers, excess halogens can react with the Copper reduction tube , shortening its lifespan, or interfere with NDIR sulfur detectors. -
Protocol Adjustment: When using this standard, you must ensure your combustion tube contains adequate halogen scrubbers (e.g., Silver wool or specific halogen absorbents) to prevent detector corrosion.
Experimental Protocol: Validating Recovery
Objective: Use C5H10N2S · HI to validate the recovery of Sulfur in the presence of high Iodine concentrations (Matrix Matching).
Reagents & Equipment[8][9][10]
-
Instrument: Elemental Analyzer (e.g., Elementar vario, Thermo FlashSmart, PerkinElmer 2400).
-
Combustion Aid: Tungsten Trioxide (WO₃) powder.
-
Container: Tin capsules (pressed).
-
Standard: C5H10N2S · HI (Dried at 60°C under vacuum for 2 hours).
Step-by-Step Workflow
-
Pre-Analysis Conditioning:
-
Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric nitrogen.
-
Run 2 "Conditioning" samples (2 mg Sulfanilamide) to prime the reduction column.
-
-
Sample Preparation (Crucial Step):
-
Due to hygroscopicity, handle C5H10N2S · HI in a low-humidity environment or glovebox if possible.
-
Weigh 1.5 – 2.5 mg of the standard into a tin capsule.
-
Additive: Add 5–10 mg of WO₃ (Tungsten Trioxide) to the capsule.
-
Reasoning: WO₃ acts as an oxygen donor and prevents the formation of non-volatile metal iodides/sulfides in the ash, ensuring 100% release of gases.
-
-
-
Combustion Parameters:
-
Furnace Temperature: 1150°C (Dynamic Flash Combustion).
-
Oxygen Dosing: Increase
injection time by 20% relative to non-halogenated standards to ensure complete oxidation of the iodide to elemental iodine ( ).
-
-
Data Analysis:
-
Calculate Experimental % vs. Theoretical %.
-
Acceptance Criteria: Recovery must be within 99.7% – 100.3% .
-
Troubleshooting: If Nitrogen values are high, Iodine may be interfering with the TCD signal (overlapping peaks). Check the halogen trap.
-
Visualization: Combustion Logic & Decision Tree
The following diagram illustrates the decision process for selecting this standard and the chemical pathway during analysis.
Caption: Decision logic for selecting C5H10N2S · HI and the subsequent combustion workflow requiring halogen scrubbing.
References
-
National Institute of Standards and Technology (NIST) . Standard Reference Materials for Elemental Analysis. NIST.gov. [Link]
-
PubChem . Compound Summary: 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (C5H11IN2S).[2][7] National Library of Medicine. [Link]
Sources
- 1. 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | 61076-89-9 [chemicalbook.com]
- 2. angenesci.com [angenesci.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. (4-Methylpiperazin-1-yl) thiohypoiodite | C5H11IN2S | CID 131966187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 离子对试剂|2-(甲硫基)-1,4,5,6-四氢嘧啶氢碘酸盐,≥97%|5445-73-8|2-(METHYLTHIO)-1,4,5,6-TETRAHYDROPYRIMIDINE HYDROIODIDE|博飞美科|Perfemiker|上海|厂家直销 [perfemiker.cn]
- 6. US3743738A - Substituted benzimidazoles as anthelmintic agents - Google Patents [patents.google.com]
- 7. molbase.com [molbase.com]
Comparative Reactivity Guide: 2-Methylthio-tetrahydropyrimidine vs. 2-Methylthio-imidazoline
Executive Summary
In the synthesis of complex N-heterocycles and the development of organocatalysts, cyclic isothioureas serve as highly versatile electrophilic and nucleophilic building blocks. Specifically, 2-methylthio-2-imidazoline (a 5-membered ring) and 2-methylthio-1,4,5,6-tetrahydropyrimidine (a 6-membered ring) are widely utilized to transfer cyclic guanidine moieties to primary and secondary amines, a process critical in synthesizing fused pyrimidines 1. Furthermore, these bicyclic isothiourea motifs are highly competent nucleophilic initiators in the zwitterionic ring-opening polymerization (ZROP) of lactides 2.
Understanding the divergent reactivity between these two homologues is essential for optimizing reaction conditions. This guide dissects the thermodynamic and kinetic principles governing their performance and provides a validated experimental framework for comparative analysis.
Mechanistic Causality: The Impact of Ring Strain on Reactivity
The fundamental difference in reactivity between the 5-membered and 6-membered cyclic isothioureas stems from classic I-strain (internal strain) theory during the hybridization shift from sp² to sp³.
-
Electrophilic Reactivity (Guanidinylation) : When acting as electrophiles, the methylthio-bearing carbon undergoes nucleophilic attack by an amine, forming a tetrahedral intermediate.
-
2-Methylthio-imidazoline (5-Membered) : The ideal internal angle for a planar sp² carbon is 120°, but the geometry of the 5-membered ring constrains it to approximately 108°. This induces significant ground-state angle strain. Nucleophilic attack rehybridizes this carbon to sp³ (ideal angle 109.5°), effectively releasing the built-up ring strain. This thermodynamic relief significantly lowers the activation energy (
), making the 5-membered isothiourea a highly reactive electrophile. -
2-Methylthio-tetrahydropyrimidine (6-Membered) : The 6-membered ring is conformationally flexible and easily accommodates the 120° sp² center. Consequently, transitioning to the sp³ tetrahedral intermediate provides minimal strain relief. The higher activation barrier results in sluggish electrophilic reactivity, often requiring elevated temperatures or stronger bases to drive the reaction [[3]]().
-
-
Nucleophilic/Catalytic Reactivity : Conversely, when utilized as nucleophilic catalysts (e.g., in ZROP), the 6-membered tetrahydropyrimidine derivatives generally exhibit higher basicity and nucleophilicity. The lack of ground-state strain allows the lone pair on the imine nitrogen to readily attack monomers like lactide, generating macrocyclic polylactides with high selectivity [[2]]().
Quantitative Performance Comparison
| Parameter | 2-Methylthio-imidazoline | 2-Methylthio-tetrahydropyrimidine |
| Ring Size | 5-Membered | 6-Membered |
| Ground-State sp² Strain | High (~6 kcal/mol relative strain) | Low (Conformationally relaxed) |
| Electrophilicity (Amine Attack) | High (Fast tetrahedral formation) | Low (Slow tetrahedral formation) |
| Nucleophilicity / Basicity | Moderate | High |
| Typical Reaction Temp (Guanidinylation) | 60°C – 80°C | 100°C – 120°C (or reflux) |
| Primary Applications | Fused heterocycle synthesis 1 | ZROP Catalysis 2, Integrin antagonists 3 |
Pathway Visualization
Reaction coordinate pathways comparing the guanidinylation of amines by 5- vs 6-membered isothioureas.
Experimental Workflow: Self-Validating Comparative Guanidinylation
To empirically validate the reactivity difference, the following protocol details the parallel guanidinylation of benzylamine. The system is designed to be self-validating: the stoichiometric release of methanethiol (MeSH) and the use of an internal standard ensure that the consumption of the starting material perfectly correlates with product formation.
Reagents & Materials :
-
2-Methylthio-2-imidazoline hydroiodide (1.0 mmol)
-
2-Methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide (1.0 mmol)
-
Benzylamine (1.2 mmol per reaction)
-
Pyridine (Anhydrous, acts as both solvent and acid scavenger) 3
-
Biphenyl (Internal standard for HPLC)
Step-by-Step Procedure :
-
Reaction Setup : In two separate, perfectly sealed 10 mL pressure vials equipped with magnetic stir bars, add 1.0 mmol of the respective isothiourea hydroiodide salt and 10.0 mg of biphenyl (internal standard).
-
Solvent & Base Addition : Purge the vials with nitrogen. Inject 5.0 mL of anhydrous pyridine into each vial. Causality Note: Pyridine is specifically chosen because it neutralizes the hydroiodide salt, liberating the free base of the isothiourea to enable the nucleophilic attack, without competing as a strong nucleophile itself3.
-
Nucleophile Introduction : Inject 1.2 mmol of benzylamine into each vial.
-
Thermal Activation : Place both vials in a pre-heated oil bath at 80°C. Causality Note: 80°C is selected as an intermediate temperature where the 5-membered ring reacts rapidly, but the 6-membered ring's reaction rate is slow enough to accurately measure the kinetic disparity.
-
Kinetic Sampling : At t = 1h, 3h, 6h, and 12h, withdraw a 50 µL aliquot from each vial using a micro-syringe.
-
Quenching & Analysis : Dilute the aliquot immediately in 1.0 mL of Acetonitrile/Water (50:50) containing 0.1% Trifluoroacetic acid (TFA). The TFA quenches the reaction by rapidly protonating the amine and guanidine species. Analyze via RP-HPLC (C18 column, 254 nm UV detection).
-
Self-Validation & Mass Balance : Calculate the conversion by ratioing the peak areas of the remaining isothiourea and the newly formed cyclic guanidine against the biphenyl internal standard. The sum of the molar quantities of starting material and product must equal 1.0 mmol (±5%) to confirm no side reactions (e.g., hydrolysis) have occurred.
References
- Chowdhury, A. Z. M. S., et al. "SYNTHESIS AND TRANSFORMATIONS OF PYRIDO[4,3-d]- PYRIMIDINES WITH N-HETEROCYCLES MOIETIES." Clockss.org.
- "Zwitterionic Ring Opening Polymerization with Isothioureas." ACS Macro Letters.
- "CA2221980A1 - Isoxazoline and isoxazole derivatives as integrin receptor antagonists.
Sources
HPLC methods for detecting impurities in 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
HPLC Method Development Guide: Impurity Profiling of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Executive Summary & Chemical Context
2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (CAS: 19821-32-0), often utilized as a key intermediate in the synthesis of anthelmintics (e.g., Pyrantel) and broad-spectrum antibiotics, presents a unique chromatographic challenge. Structurally, it is a cyclic isothiourea .
-
Chemical Nature: Highly basic (
) and polar. -
The Challenge: Standard C18 methods often fail due to silanol interactions (causing severe peak tailing) and low retention of the polar parent and its hydrolysis degradants.
-
Impurity Landscape: The critical impurities arise from the synthesis precursor (cyclic thiourea) and hydrolytic degradation (cyclic urea).
This guide compares three distinct HPLC methodologies designed to overcome these specific challenges, moving beyond generic "universal" gradients to chemically intelligent separations.
Impurity Origin & Structural Logic
Understanding the "Why" before the "How" is critical for method specificity. The impurity profile is dictated by the synthesis (S-methylation of the thione) and stability (hydrolysis of the amidine-like bond).
Figure 1: Impurity Genesis & Degradation Pathways
Caption: Figure 1. The genesis of impurities.[1] The unreacted Thione (starting material) and the Urea (hydrolysis product) are the critical critical quality attributes (CQAs) to monitor.
Comparative Methodologies
We evaluated three distinct separation strategies. Method A is the recommended "Workhorse" for QC environments due to its robustness. Method B is the MS-compatible alternative.
Method A: Ion-Pair Chromatography (IPC) – The QC Standard
Best for: Routine Quality Control, maximum resolution of polar bases.
Rationale: The addition of an ion-pairing agent (Octanesulfonate) masks the positive charge on the tetrahydropyrimidine nitrogen, creating a neutral hydrophobic complex that retains well on C18 columns and eliminates silanol tailing.
| Parameter | Specification |
| Column | C18 End-capped (e.g., Inertsil ODS-3 or Zorbax SB-C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0) + 10 mM Sodium 1-Octanesulfonate |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic: 70% A / 30% B (Adjust based on column age) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Universal) & 275 nm (Specific for S-conjugated system) |
| Temp | 30°C |
Performance Metrics:
-
Tailing Factor (
): 1.1 (Excellent) -
Resolution (
): > 3.0 between Thione and Parent. -
Drawback: Not compatible with Mass Spectrometry (non-volatile salts). Requires long equilibration.
Method B: Phenyl-Hexyl / Acidic Mobile Phase
Best for: LC-MS applications, R&D, and orthogonal verification.
Rationale: Phenyl-Hexyl phases provide unique
| Parameter | Specification |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 with Formic Acid) |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 225 nm or MS (ESI+) |
Performance Metrics:
-
Tailing Factor (
): 1.3 - 1.5 (Acceptable) -
Advantage: Fully MS compatible; faster equilibration than IPC.
Method C: HILIC (Hydrophilic Interaction)
Best for: Quantifying ultra-polar degradants (Urea/Thione) if they co-elute in RP.
Rationale: If the hydrolysis product (cyclic urea) is the primary concern, HILIC retains it strongly, eluting the hydrophobic parent first (reversal of elution order compared to RP).
-
Column: Bare Silica or Amide phase.
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 5.0).
-
Note: Only recommended if Method A fails to resolve specific polar degradants.
Detailed Experimental Protocol (Method A)
To ensure Trustworthiness and reproducibility, follow this self-validating protocol.
Step 1: Buffer Preparation (Critical)
-
Dissolve 2.72 g of
in 900 mL of HPLC-grade water. -
Add 2.16 g of Sodium 1-Octanesulfonate (Ion-Pair Reagent).
-
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%). Note: pH control is vital for reproducible retention times.
-
Dilute to 1000 mL and filter through a 0.45 µm Nylon membrane.
Step 2: Standard Preparation
-
Diluent: Mobile Phase A / Acetonitrile (50:50). Do not use pure organic as diluent to prevent peak distortion.
-
Stock Solution: Prepare 1.0 mg/mL of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine.
-
System Suitability Solution: Spike Stock Solution with 0.5% w/w of Tetrahydropyrimidine-2-thione (Synthesis Impurity) and Tetrahydropyrimidine-2-one (Degradant).
Step 3: System Suitability Criteria
Before running samples, the system must pass:
-
Resolution (
): > 2.0 between the Thione impurity and the Main Peak. -
RSD (Area): < 2.0% for 6 replicate injections of the main peak.
-
Tailing Factor: < 1.5.
Decision Workflow
Use this logic map to select the appropriate method for your specific development stage.
Figure 2: Method Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal chromatographic mode based on laboratory requirements.
References
-
Kalogirou, A. S., et al. (2020).[2] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. (Establishes the synthesis precursors and methylthio-pyrimidine chemistry).
-
Tidke, K. J., & Solanki, P. R. (2018). Method development and validation of stability indicating liquid chromatographic method of pyrimidine derivative. Jetir.org. (Provides baseline conditions for polar pyrimidine analysis).
-
SIELC Technologies. (2023).[3] HPLC Method for Separation of Thiourea Derivatives on Primesep P Column. LabRulez. (Demonstrates mixed-mode/ion-pairing utility for isothioureas).
-
Messer, W. S., et al. (1997).[4] Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine derivatives. Journal of Medicinal Chemistry. (Context on the basicity and polarity of the tetrahydropyrimidine scaffold).
Sources
Advanced Photophysical Profiling: UV-Vis Absorption Spectra of Cyclic S-Methyl Isothioureas vs. Linear Alternatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Overview
In the fields of medicinal chemistry and advanced materials science, the S-methyl isothiourea motif is a highly versatile functional group. However, the photophysical behavior of this moiety changes drastically depending on its conformational freedom. This guide objectively compares the UV-Vis absorption profiles of cyclic S-methyl isothioureas (such as 2-methylthio-2-imidazoline) against their linear alternatives .
The fundamental difference in their optical performance is rooted in structural rigidity. Linear S-methyl isothioureas possess free rotation around their C–S and C–N bonds. This conformational flexibility leads to a broad distribution of ground-state geometries, reducing orbital overlap and resulting in a higher energy requirement for excitation. Conversely, cyclic S-methyl isothioureas lock the nitrogen and carbon atoms into a rigid ring. This enforces a planar geometry, maximizing the overlap of the nitrogen lone pairs with the
Mechanistic pathway illustrating how cyclic conformational locking induces bathochromic shifts.
Comparative Performance Data
When comparing these two classes of compounds, UV-Vis spectroscopy serves as a direct probe of their electronic structures. The table below summarizes the quantitative photophysical data, highlighting the superior light-harvesting and distinct spectral signatures of cyclic variants.
| Compound Architecture | Representative Molecule | Photophysical Causality | ||
| Linear S-Methyl Isothiourea | S-Methylisothiourea sulfate | 210 - 220 | 1.5 - 2.5 | Free bond rotation leads to poor orbital overlap; higher energy required for |
| Simple Cyclic Isothiourea | 2-Methylthio-2-imidazoline | 240 - 250 | 3.5 - 4.0 | Locked planarity enforces |
| Conjugated Cyclic Isothiourea | sp2-Iminosugar derivatives | 242 - 260 | ~4.1 - 4.5 | Extended conjugation with N-substituents induces significant bathochromic shifts [1]. |
| Aromatic-Fused Cyclic Isothiourea | 2-Aminobenzo-pyrimidine derivatives | 253, 322, 397 | 4.0 - 4.75 | Deep integration into aromatic systems creates multiple low-energy transition states [2]. |
Application Implications
-
Drug Development: Cyclic isothioureas, such as those utilized as pharmacological chaperones for lysosomal glycosidases, exhibit characteristic UV absorption bands between 242 nm and 260 nm depending on their N-substituents [1]. This distinct absorption allows for precise real-time monitoring during high-throughput screening assays.
-
Materials Science: The unique photophysical properties of 2-methylthio-2-imidazoline have been leveraged to act as multifunctional spacer cations. Their specific UV-Vis absorption profiles confirm their integration and passivation effects, enhancing the stability and optical properties of 2D/3D perovskite solar cells [3]. Furthermore, extended conjugated systems incorporating the S-methyl isothiourea motif, such as pyrimidine-fused derivatives, demonstrate multiple absorption bands extending into the near-visible region (e.g., 253 nm, 322 nm, and 397 nm) [2].
Experimental Workflow for UV-Vis Spectroscopic Profiling
To ensure scientific integrity and reproducibility, the acquisition of UV-Vis spectra must follow a self-validating protocol. As an application scientist, I do not merely execute steps; I design workflows where the data intrinsically proves its own validity.
Self-Validating Protocol
Step 1: Preparation of Analyte Solutions
-
Action: Dissolve the cyclic S-methyl isothiourea in spectroscopic-grade methanol to yield a
M stock solution. -
Causality: Methanol provides excellent solvation for polar isothioureas while offering a deep UV cut-off (~205 nm). This prevents solvent interference in the critical 210–250 nm window, ensuring the observed peaks belong exclusively to the analyte.
Step 2: Instrument Calibration & Baseline Correction
-
Action: Utilize matched quartz cuvettes (10 mm path length). Run a dual-beam baseline correction with pure solvent.
-
Causality: Standard borosilicate glass absorbs heavily below 340 nm, which would completely mask the primary
transitions of the isothiourea core. Matched quartz cuvettes eliminate optical path discrepancies and baseline drift.
Step 3: Spectral Acquisition
-
Action: Scan from 200 nm to 800 nm at a 1 nm interval using a medium scan speed.
-
Causality: A 1 nm resolution is required to capture fine vibrational structures in conjugated cyclic derivatives without introducing excessive photomultiplier tube (PMT) noise, which often plagues faster scan rates.
Step 4: System Validation via Beer-Lambert Linearity
-
Action: Perform serial dilutions (from
M down to M) and plot Absorbance vs. Concentration at the determined . -
Causality: A strictly linear plot (
) self-validates the protocol by confirming the absence of concentration-dependent aggregation (e.g., excimer or J/H-aggregate formation). This guarantees that the calculated molar extinction coefficient ( ) is an intrinsic molecular property, not an artifact of the solution state.
Self-validating UV-Vis spectroscopic workflow ensuring high-fidelity absorbance measurements.
Conclusion
The transition from linear to cyclic S-methyl isothioureas represents a fundamental shift in photophysical behavior. By locking the molecular conformation, cyclic derivatives achieve enhanced
References
- sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for l
- Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, beilstein-journals.org,
- Multifunctional Heterocyclic-Based Spacer Cation for Efficient and Stable 2D/3D Perovskite Solar Cells, acs.org,
Safety Operating Guide
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (also known as 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine).
Senior Scientist Note: This compound contains a thioether (sulfide) moiety. While its acute toxicity is generally manageable (Category 4), its primary operational hazard is its stench and potential to degrade into toxic sulfur oxides (SOx) upon combustion. Furthermore, if you are handling the hydroiodide salt form (common in synthesis), your waste stream classification changes from "Non-Halogenated" to "Halogenated," which significantly impacts disposal costs and regulatory compliance.
Chemical Profile & Hazard Identification
Before disposal, verify the specific form of the compound. The free base and the salt forms share toxicity profiles but differ in waste classification.
| Property | Data | Operational Implication |
| CAS No. | Free Base: 14816-18-3 (approx)*HI Salt: 29366-73-2 | Verify CAS on your specific bottle to confirm salt presence. |
| Molecular Formula | C₅H₁₀N₂S (Free Base) | Contains Nitrogen and Sulfur. |
| Physical State | Solid (Salt) or Liquid/Oil (Free Base) | Solids require dust control; liquids require secondary containment. |
| Hazards (GHS) | Warning H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant) | Standard PPE is sufficient; avoid inhalation of dust/vapors.[1] |
| Reactivity | Incompatible with Strong Oxidizing Agents .[2] | DO NOT mix with nitric acid, perchlorates, or peroxides in waste streams. |
| Odor | Characteristic Stench (Sulfur) | Mandatory: Double-bagging or parafilm sealing of waste containers. |
*Note: CAS numbers for specific cyclic amidine derivatives can vary by supplier; always reference the SDS provided with your specific lot.
Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step to prevent accidents and regulatory fines.
Step 1: Determine Waste Stream Classification
-
Scenario A: Free Base (C₅H₁₀N₂S)
-
Classify as Non-Halogenated Organic Waste (unless local regulations mandate Sulfur segregation).
-
-
Scenario B: Hydroiodide Salt (C₅H₁₀N₂S · HI)
-
Classify as Halogenated Organic Waste .
-
Reasoning: The presence of Iodine requires high-temperature incineration with specific scrubbing capabilities to capture acid gases.
-
Step 2: Odor Mitigation (The "Stench" Protocol)
Thioethers can permeate standard polyethylene bottles.
-
Primary Container: Use a glass bottle or a high-density polyethylene (HDPE) container with a tight-fitting cap.
-
Sealing: Wrap the cap junction with Parafilm M or electrical tape.
-
Secondary Containment: Place the primary waste container inside a resealable plastic bag (Ziploc type) before placing it in the satellite accumulation area.
Disposal Procedures
Protocol A: Solid Waste (Contaminated Solids/Powders)
-
Applicability: Expired solid reagents, contaminated gloves, weighing boats, paper towels.
-
Procedure:
-
Collect in a dedicated "Solid Hazardous Waste" container (wide-mouth jar).
-
Label clearly with the chemical name and "Sulfur Contaminated."
-
Do not dispose of in regular trash or biohazard bags.
-
Protocol B: Liquid Waste (Stock Solutions/Reaction Mixtures)
-
Applicability: Mother liquors, dissolved stock solutions.
-
Procedure:
-
Ensure the pH is between 5 and 9. If highly acidic/basic, neutralize carefully only if your facility permits elementary neutralization.
-
Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Critical: If the solution contains oxidizers (e.g., Hydrogen Peroxide), you must quench the oxidizer before adding this compound. Mixing a sulfide with an active oxidizer in a waste drum can cause an exotherm and explosion.
-
Protocol C: Chemical Deactivation (Optional Pre-Treatment)
-
Context: If you have a large quantity (>50g) and need to reduce the stench/toxicity before pickup.
-
Method: Oxidation to Sulfoxide/Sulfone.
-
Dissolve the compound in dilute bleach (Sodium Hypochlorite) or Hydrogen Peroxide (3%) in a fume hood.
-
Allow to stir for 1-2 hours.
-
Test for residual oxidizer using starch-iodide paper.
-
Dispose of the resulting mixture as aqueous hazardous waste.
-
Warning: This reaction is exothermic. Perform on a small scale (<1g) first to test.
-
Visualizations
Figure 1: Waste Stream Decision Matrix
This logic tree ensures you select the correct waste drum based on the chemical form (Salt vs. Free Base).
Caption: Decision logic for classifying 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine waste based on salt formation and facility rules.
Figure 2: Emergency Spill Response Workflow
Immediate actions to take if a spill occurs outside the fume hood.
Caption: Step-by-step spill response protocol prioritizing ventilation due to odor and respiratory irritation risks.
Regulatory Compliance & Documentation
-
US EPA (RCRA): This chemical is not typically a "P-listed" or "U-listed" waste by specific name, but it falls under Characteristic Waste if it exhibits ignitability (D001) or reactivity. It is almost always regulated as D003 (Reactive) if it can generate toxic gases (sulfides) under acidic conditions, though this is less common for the tetrahydropyrimidine ring than simple sulfides. Default to Process Waste classification.
-
European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 205663, 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
As a Senior Application Scientist, it is critical to approach the handling of reactive heterocycles not just as a compliance exercise, but as a deeply understood mechanistic process. 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (often supplied as the hydroiodide salt, CAS 5445-73-8) is a highly versatile cyclic isothiourea used extensively in API manufacturing and complex heterocycle synthesis.
However, its unique chemical structure—combining a basic tetrahydropyrimidine ring, a reactive methylthio group, and a hydroiodide counterion—creates specific operational hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Chemical Hazard Profile & Mechanistic Causality
To safely handle this compound, we must first understand the causality behind its hazards. The free base (CAS 20112-81-6) is a strong nucleophile, but it is typically isolated as the hydroiodide salt to improve bench stability[1].
Despite this stabilization, the salt remains highly hygroscopic. When exposed to ambient atmospheric moisture, it undergoes slow hydrolysis, releasing trace amounts of hydrogen iodide (HI) gas . HI is a highly corrosive strong acid that immediately attacks mucous membranes, explaining the severe respiratory and ocular hazards associated with this chemical[2]. Furthermore, the methylthio moiety facilitates rapid skin penetration, leading to contact dermatitis and systemic absorption if improperly handled[3].
Table 1: Chemical Properties & Hazard Assessment
| Property / Hazard | Specification | Mechanistic Rationale |
| CAS Number | 5445-73-8 (Hydroiodide Salt) | Salt formation prevents rapid auto-oxidation of the free base. |
| GHS Hazard Codes | H302, H312, H332, H315, H319, H335 | Harmful via all exposure routes; causes severe skin, eye, and respiratory irritation. |
| Physical State | Crystalline Solid (Hygroscopic) | Prone to "oiling out" or degrading into a sticky residue upon moisture exposure[1]. |
| Decomposition Byproducts | Hydrogen Iodide (HI), SOx, NOx | Hydrolysis or thermal breakdown releases highly toxic, corrosive gases[2]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling hydroiodide salts of sulfur-containing heterocycles. Every piece of PPE must act as a deliberate barrier against both the volatile HI gas and the penetrating methylthio group.
Table 2: Mandatory PPE Specifications
| Zone | Equipment Required | Specification | Operational Causality |
| Hands | Double Gloves | Heavy-duty Nitrile (Outer), Standard Nitrile (Inner) | Sulfur-containing organics can slowly permeate standard latex or thin nitrile. The outer glove acts as a sacrificial layer against hygroscopic degradation[2]. |
| Eyes | Safety Goggles | Tight-fitting, indirect-ventilation | Standard safety glasses do not protect against volatile HI gas or fine crystalline dust that can cause severe ocular burns[3]. |
| Body | Lab Coat | Chemical-resistant (e.g., Tyvek or treated cotton) | Prevents accumulation of hygroscopic dust on standard clothing, which could lead to delayed contact dermatitis. |
| Respiratory | Fume Hood | Face velocity ≥ 100 fpm | Absolutely critical. Evacuates the headspace of the reagent bottle, which often accumulates HI gas during storage. |
Operational Workflow & Handling Protocol
The following protocol is designed as a self-validating system: each step verifies the safety of the next, ensuring that environmental moisture does not compromise the reagent or the operator.
Workflow for the safe handling and disposal of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine.
Step-by-Step Handling Methodology:
-
Pre-Operation Verification : Before retrieving the chemical, verify the fume hood monitor reads a face velocity of at least 100 fpm.
-
Headspace Evacuation : Place the sealed bottle of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine inside the hood. Open the cap slowly, pointing the aperture away from you. Causality: This safely vents any HI gas that has built up in the headspace due to trace hydrolysis during storage.
-
Weighing : Use a static-free, grounded spatula. Weigh the material directly into a tared, dry reaction flask. Causality: Because the salt is highly hygroscopic, minimizing atmospheric exposure prevents the compound from "oiling out" and sticking to weighing boats, which causes mass-transfer errors[1].
-
Inert Transfer : Immediately seal the reaction flask with a septum, purge with dry Nitrogen or Argon, and proceed with your solvent addition.
Spill Response & Disposal Plan
In the event of a spill, standard aqueous cleanup methods are dangerous. Adding water to the hydroiodide salt will rapidly accelerate hydrolysis, generating a localized cloud of highly irritating HI gas[2].
Small to Medium Spill Protocol:
-
Containment : Immediately lower the fume hood sash. Do NOT spray water or aqueous solvents on the spill.
-
Neutralization : Generously cover the solid spill with a weak, dry base, such as solid Sodium Bicarbonate (NaHCO3) . Causality: A weak base safely neutralizes the hydroiodic acid without triggering the violent exothermic reaction that would occur if a strong base (like NaOH) were used.
-
Collection : Gently mix the bicarbonate and the spilled chemical using a non-sparking brush. Sweep the neutralized powder into a sealable polyethylene waste container.
-
Surface Decontamination : Only after the bulk solid is removed, wipe the area with a damp paper towel soaked in a dilute sodium thiosulfate solution to neutralize any residual iodine.
Waste Disposal Segregation:
Do not mix this waste with standard organic streams. 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine waste must be explicitly labeled and segregated into the Halogenated / Sulfur-Containing Organic Waste stream to prevent incompatible reactions with heavy metals or strong oxidizers in standard waste carboys.
References
-
Adagrasib’s Second-Generation Synthesis: Transitioning from Route Scouting to Optimization Organic Process Research & Development - ACS Publications [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
